5-Amino-2-methylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULCCZIXYRBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370072 | |
| Record name | 5-Amino-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-49-2 | |
| Record name | 5-Amino-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-2-methylindole basic properties and structure
An In-depth Technical Guide to 5-Amino-2-methylindole: Core Properties and Structure
Introduction
This compound is a versatile heterocyclic aromatic compound that serves as a crucial building block in the realms of medicinal chemistry, pharmaceutical development, and materials science.[1] Its unique structure, featuring a reactive amino group on the indole scaffold, makes it an ideal starting material for the synthesis of a wide array of complex molecules with diverse biological activities.[1] This technical guide provides a comprehensive overview of the fundamental properties, structure, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Structure
The foundational characteristics of this compound are summarized in the table below, providing a quick reference for its physical and chemical properties.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₁₀N₂ | [1][][3] |
| Molecular Weight | 146.19 g/mol | [1][][3] |
| Appearance | Red to dark blue to black or brown crystalline powder/chunks | [1][] |
| Melting Point | 153-157 °C | [][4] |
| Boiling Point | 357.3 °C at 760 mmHg | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| IUPAC Name | 2-methyl-1H-indol-5-amine | [][3] |
| CAS Number | 7570-49-2 | [1][][3] |
| SMILES | CC1=CC2=C(N1)C=CC(=C2)N | [][5] |
| Purity | Typically ≥97-98% (GC) | [1][][6] |
Chemical Structure
The chemical structure of this compound consists of a bicyclic structure, composed of a benzene ring fused to a pyrrole ring, with a methyl group at position 2 and an amino group at position 5.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
The synthesis of this compound and its derivatives can be achieved through various methods, with the Fischer indole synthesis and its modifications being a common approach. A generalized experimental protocol based on the principles of indolization is outlined below. One method involves the indolization of ethyl levulinate p-acetaminophenylhydrazone to obtain indole compounds with an amino group.[7]
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodology (Illustrative Example):
-
Hydrazone Formation: A p-substituted aniline derivative is reacted with an appropriate ketone or keto-ester, such as ethyl levulinate, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding phenylhydrazone.
-
Indolization: The formed phenylhydrazone is then subjected to cyclization, which is the core of the indole synthesis. This is often achieved by heating the hydrazone in the presence of an acid catalyst. A mixture of sulfuric acid and acetic acid or hydrobromic acid can be used for this purpose.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted using an organic solvent. Purification is typically performed by column chromatography on silica gel to yield the pure 5-substituted indole derivative.[9]
Applications and Biological Significance
This compound is a valuable precursor in the synthesis of a multitude of biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas.
Key Application Areas:
References
- 1. chemimpex.com [chemimpex.com]
- 3. This compound | C9H10N2 | CID 2733992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7570-49-2 [chemicalbook.com]
- 5. This compound | CAS:7570-49-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 9. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]
5-Amino-2-methylindole: A Technical Guide to its Synthesis, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylindole is a heterocyclic aromatic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its indole core, substituted with a methyl group at the 2-position and an amino group at the 5-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its applications in the development of therapeutics for various diseases, including cancer, inflammation, and neurological disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 7570-49-2 |
| Appearance | Brown crystalline powder or chunks |
| Melting Point | 153-157 °C |
| Boiling Point | 357.3 °C at 760 mmHg |
| IUPAC Name | 2-methyl-1H-indol-5-amine |
Discovery and History
The precise first synthesis of this compound is not well-documented in readily available historical literature. However, its development is intrinsically linked to the broader history of indole chemistry, which began in the 19th century. The foundational work on indole synthesis was laid by Adolf von Baeyer in 1866 and Emil Fischer, who developed the renowned Fischer indole synthesis in 1883.[1] This reaction, involving the acid-catalyzed cyclization of arylhydrazones, provided a versatile method for preparing a wide range of substituted indoles.[2]
The synthesis of this compound is a logical extension of these early methods, likely developed as chemists explored the functionalization of the indole nucleus to create novel compounds with diverse properties. The most common synthetic route proceeds through the nitration of 2-methylindole to yield 5-nitro-2-methylindole, followed by the reduction of the nitro group to an amine. This two-step process remains a fundamental approach in organic synthesis for the preparation of amino-substituted indoles.
Synthetic Protocols
The synthesis of this compound is typically achieved in a two-step process, as illustrated in the workflow below.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 5-Nitro-2-methylindole (Nitration)
Objective: To introduce a nitro group at the 5-position of the 2-methylindole ring.
Materials:
-
2-Methylindole
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water
Procedure:
-
In a flask equipped with a magnetic stirrer and maintained at 0 °C using an ice bath, dissolve 2-methylindole in concentrated sulfuric acid with vigorous stirring.
-
Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture for a short period (e.g., 10 minutes).
-
Pour the reaction mixture into a beaker containing ice-water. A yellow precipitate of 5-nitro-2-methylindole will form.
-
Isolate the product by filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Step 2: Synthesis of this compound (Reduction)
The reduction of the nitro group in 5-nitro-2-methylindole to an amine can be achieved using various reducing agents. Two common and effective methods are presented below.
Method A: Reduction with Iron Powder in Acetic Acid
Objective: To reduce the nitro group of 5-nitro-2-methylindole to an amino group using iron powder in an acidic medium.
Materials:
-
5-Nitro-2-methylindole
-
Iron (Fe) powder
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 1 N)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 5-nitro-2-methylindole in a mixture of ethanol and acetic acid.
-
Add iron powder to the suspension.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for several hours (e.g., 2 hours).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Neutralize the reaction mixture by adding a sodium hydroxide solution until the pH is approximately 8.[3]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Method B: Reduction with Tin(II) Chloride
Objective: To reduce the nitro group of 5-nitro-2-methylindole to an amino group using tin(II) chloride.[4]
Materials:
-
5-Nitro-2-methylindole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Ice-cold water
Procedure:
-
Dissolve 5-nitro-2-methylindole in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the solution at 0 °C.[5]
-
Stir the mixture at room temperature for a short period and then heat to reflux for several hours (e.g., 4 hours).[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add ice-cold water.
-
Basify the mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds.[6] Its structural features allow for modifications that can lead to potent and selective drugs targeting a range of diseases.
Anticancer Activity
The 5-aminoindole scaffold is present in numerous compounds investigated for their anticancer properties. These derivatives often target key signaling pathways involved in tumor growth and proliferation.
Caption: Inhibition of VEGF signaling by 5-aminoindole derivatives.
One of the key targets for indole-based anticancer agents is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This compound itself has been identified as a potential inhibitor of VEGF.[7] Derivatives of 5-aminoindoles have been synthesized and shown to exhibit significant inhibitory activity against VEGFR-2, a key receptor in the VEGF pathway. While specific IC₅₀ values for this compound are not widely reported, related indole derivatives have shown potent anti-angiogenic effects.
| Compound Class | Target | Reported Activity (IC₅₀) |
| Indole-based caffeic acid amides | DPPH radical scavenging | 50.98 - 136.8 µM[8] |
| 2-Phenylindole derivatives | Murine melanoma (B16F10) cells | 23.81 - 60.11 µM[9] |
| Indole-2-carboxamides | EGFR | 71 - 80 nM[10] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Derivatives of 5-aminoindoles have been explored for their anti-inflammatory properties.[6] These compounds can modulate inflammatory pathways by inhibiting key enzymes and signaling molecules.
For instance, novel derivatives of 2-amino-5-hydroxyindoles have been shown to be potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. One such derivative demonstrated an IC₅₀ value of approximately 300 nM.[11]
| Compound Class | Target/Assay | Reported Activity (IC₅₀) |
| 2-Amino-5-hydroxyindole derivative | 5-Lipoxygenase (5-LO) | ~300 nM[11] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Nitric Oxide (NO) release | 10.992 - 19.969 µM[12] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | IL-6 release | 1.539 - 4.715 µM[12] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | TNF-α release | 12.901 - 22.044 µM[12] |
Neurological Disorders
The indole nucleus is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making indole derivatives, including this compound, promising candidates for the development of drugs targeting neurological and psychiatric disorders.[6] These compounds can interact with various receptors and enzymes in the central nervous system.
Caption: Modulation of neurotransmitter systems by 5-aminoindole derivatives.
Derivatives of 5-aminoindoles have been investigated for their potential to modulate monoamine levels in the brain, which may be beneficial in conditions like epilepsy. For example, certain azaindole derivatives have been shown to restore decreased levels of noradrenaline, dopamine, and serotonin in animal models of seizures.[13]
Conclusion
This compound is a valuable and versatile chemical entity with a rich, albeit not fully documented, history rooted in the foundations of indole chemistry. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for medicinal chemists. The diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, underscore its significance in modern drug discovery. Further exploration of the therapeutic potential of novel this compound derivatives holds promise for the development of new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-2-methylindole: A Versatile Scaffold in Basic Research and Drug Discovery
Introduction
5-Amino-2-methylindole is a heterocyclic aromatic amine that serves as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its indole core, substituted with a reactive amino group and a methyl group, provides a versatile scaffold for the development of a wide array of functional molecules. While the compound itself has been investigated for general anti-inflammatory and antimicrobial properties, its primary significance in basic research lies in its role as a key intermediate for synthesizing more complex derivatives with tailored biological activities and photophysical properties.[1] This technical guide explores the core applications of this compound in research, detailing its use in the synthesis of bioactive compounds and research tools, supported by quantitative data, experimental protocols, and process visualizations.
Core Applications in Basic Research
The utility of this compound stems from its unique structure, which allows for functionalization at multiple sites. The amino group is particularly reactive, making it an ideal handle for introducing diverse substituents to create libraries of compounds for screening.[1] Its derivatives are central to several research areas:
-
Pharmaceutical Development: The indole nucleus is a privileged scaffold in drug discovery.[1] this compound is a precursor for compounds targeting neurological disorders, inflammatory diseases, and microbial infections.[1]
-
Biological Probes: The indole structure is inherently fluorescent, a property that can be tuned through chemical modification. This makes this compound a valuable starting material for designing fluorescent probes to visualize and study cellular processes.[1]
-
Materials Science: Derivatives of this compound are used to create complex organic molecules for applications in materials science and environmental monitoring.[1]
Synthesis of Bioactive Derivatives
5-Lipoxygenase (5-LOX) Inhibitors for Inflammation Research
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[2] Inhibitors of 5-LOX are valuable tools for studying inflammatory pathways and have therapeutic potential for diseases like asthma and arthritis.[2] Derivatives of aminoindoles have been shown to be effective 5-LOX inhibitors.
A study on novel 2-amino-5-hydroxyindoles, structurally related to this compound, identified potent inhibitors of human 5-LOX. For instance, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate demonstrated an IC₅₀ value of approximately 300 nM.[2] This highlights the potential of the aminoindole scaffold in designing targeted anti-inflammatory agents.
Azomethine Derivatives for Antimicrobial Studies
Azomethines, or Schiff bases, are synthesized by the condensation of primary amines with aldehydes or ketones. Derivatives prepared from 5-aminoindoles have been investigated for their biological activities, including antibacterial and anti-inflammatory properties.[3] The synthesis is often straightforward, allowing for the creation of a diverse library of compounds for screening. Studies on indolylmethylen-thioxothiazolidine derivatives, which incorporate an azomethine linkage, have shown significant antibacterial activity.[4]
Quinoline Derivatives
Tricyclic quinoline structures can be synthesized from 5-aminoindole through condensation reactions with compounds like acetone or mesityl oxide.[5] Quinolines are an important class of heterocycles present in many pharmacologically active compounds, and this synthetic route provides a direct method to access novel fused-ring systems for further biological evaluation.
Quantitative Data Summary
The following tables summarize quantitative data for various derivatives synthesized from aminoindole precursors, demonstrating their potential in different research applications.
Table 1: Biological Activity of Aminoindole Derivatives
| Derivative Class | Compound Example | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 5-LOX Inhibitor | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | Human 5-LOX | IC₅₀ | ~300 nM | [2] |
| 5-LOX Inhibitor | Isoxazole Derivative C3 | 5-LOX | IC₅₀ | 8.47 µM | [6] |
| α-Glucosidase Inhibitor | (Z)-5-Fluoro-3-(3-hydroxybenzylidene)indolin-2-one | α-Glucosidase | IC₅₀ | 35.83 ± 0.98 µM | [7] |
| Antimicrobial | (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | S. aureus | MIC | 3.78 µmol/mL × 10⁻² | [4] |
| Antimicrobial | (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | S. aureus | MBC | 4.09 µmol/mL × 10⁻² |[4] |
Table 2: Synthetic Yields and Photophysical Properties
| Derivative Class | Reaction/Compound | Metric | Value | Reference |
|---|---|---|---|---|
| 2-Aminoindole | Synthesis from 1-(pyridine-2-formyl)-7-methylindole | Yield | 94% | [8] |
| Quinoline | Synthesis from 5-aminoindole and mesityl oxide | Yield | 42% | [5] |
| Fluorescent Probe | Aminopyridine derivative | Quantum Yield (Φ) | 0.35 | [9] |
| Fluorescent Probe | Aminopyridine derivative | Quantum Yield (Φ) | 0.45 |[9] |
Experimental Protocols
Protocol 1: Synthesis of Azomethines (Schiff Bases)
This protocol describes a green, solvent-free method for synthesizing azomethines from an aromatic amine and an aldehyde.
Materials:
-
This compound (or other primary aromatic amine)
-
Substituted benzaldehyde
-
Mortar and pestle
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
Place an equimolar amount of the substituted benzaldehyde (e.g., 0.01 M) and this compound (0.01 M) into a mortar.[10]
-
Grind the mixture vigorously with the pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the solid mixture into cold deionized water to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the product from ethanol to yield the pure azomethine.[10]
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of a test compound against 5-LOX.
Materials:
-
Test compound (e.g., aminoindole derivative) dissolved in a suitable solvent (e.g., DMSO).
-
5-Lipoxygenase enzyme solution.
-
0.1 M Phosphate buffer (pH 8.0).
-
Substrate solution (e.g., linoleic acid).
-
UV/Visible Spectrophotometer.
-
Quercetin or Nordihydroguaiaretic acid (NDGA) as a positive control.
Procedure:
-
Prepare a reaction mixture containing the test compound solution and the 5-lipoxygenase enzyme solution in 0.1 M phosphate buffer (pH 8.0).[11]
-
Incubate the mixture for 10 minutes at 25 °C.[11]
-
Initiate the enzymatic reaction by adding the linoleic acid substrate solution.
-
Measure the change in absorbance at 234 nm for 6 minutes. The absorbance increase corresponds to the formation of the conjugated diene product, 13-hydroperoxylinoleic acid.[12]
-
Run a control reaction without the test compound.
-
Calculate the percentage of inhibition by comparing the rate of reaction with and without the inhibitor.
-
Determine the IC₅₀ value by testing a range of inhibitor concentrations.[12]
This compound is a compound of significant interest in basic research, not for its intrinsic biological activity, but as a foundational scaffold for chemical synthesis. Its utility is demonstrated in the creation of potent enzyme inhibitors for studying inflammatory pathways, novel antimicrobial agents, and functional molecules like fluorescent probes for bioimaging. The straightforward derivatization of its amino group allows researchers to generate and screen large libraries of compounds, accelerating the discovery of new molecules with valuable properties for both biological research and therapeutic development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Contribution to syntheses of some azomethines of 5-amino-1-methyl-2-phenylindole series [vjs.ac.vn]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 8. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. isca.me [isca.me]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. academicjournals.org [academicjournals.org]
5-Amino-2-methylindole (CAS: 7570-49-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 5-Amino-2-methylindole. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, a key signaling pathway associated with derivatives of this compound is visualized to illustrate its relevance in drug discovery.
Core Properties of this compound
This compound is a brown crystalline powder or chunks.[1] It is a versatile heterocyclic aromatic organic compound with a distinct molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 7570-49-2 | [2] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Brown crystalline powder or chunks | [1] |
| Melting Point | 153-157 °C | [1] |
| Boiling Point | 357.3 °C at 760 mmHg | [1] |
| Density | 1.213 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| InChI Key | JQULCCZIXYRBSE-UHFFFAOYSA-N | [1] |
Spectroscopic and Safety Information
The following table outlines key spectroscopic identifiers and safety information as per the Globally Harmonized System (GHS).
| Parameter | Details | Reference |
| SMILES | CC1=CC2=C(N1)C=CC(=C2)N | [1] |
| IUPAC Name | 2-methyl-1H-indol-5-amine | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Pictograms | Warning | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
Objective: To synthesize this compound from 4-aminophenylhydrazine and acetone.
Reaction Scheme:
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
Acetone
-
Anhydrous zinc chloride (or another suitable acid catalyst like polyphosphoric acid)
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
Procedure:
-
Formation of the Hydrazone:
-
Dissolve 4-aminophenylhydrazine hydrochloride in a minimal amount of warm ethanol.
-
Add a stoichiometric equivalent of acetone to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The product may precipitate out of the solution upon formation.
-
The hydrazone intermediate can be isolated by filtration or the reaction mixture can be taken directly to the next step.
-
-
Indolization (Cyclization):
-
To the reaction mixture containing the hydrazone, add a catalytic amount of anhydrous zinc chloride.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
During the reaction, ammonia is evolved, and the color of the reaction mixture will likely darken.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water and neutralize the excess acid with a sodium hydroxide solution.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching. Based on the spectrum of the related 5-aminoindole, the following absorptions are anticipated:
-
N-H stretching (amine and indole): A broad band in the region of 3200-3400 cm⁻¹.
-
Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching (methyl group): Peaks around 2850-2960 cm⁻¹.
-
C=C stretching (aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.
-
N-H bending: A band around 1600-1650 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the indole N-H proton, the amine N-H protons, and the methyl protons. The expected chemical shifts (in ppm, relative to TMS) are:
-
Indole N-H: A broad singlet around δ 7.5-8.5 ppm.
-
Aromatic protons (H4, H6, H7): Signals in the aromatic region (δ 6.5-7.5 ppm), with splitting patterns determined by their coupling with neighboring protons.
-
Amine N-H₂: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 3.5-5.0 ppm.
-
Methyl protons (C2-CH₃): A singlet around δ 2.3-2.5 ppm.
-
Pyrrole proton (H3): A singlet or a narrow multiplet around δ 6.0-6.5 ppm.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are:
-
Aromatic and indole ring carbons: Signals in the range of δ 100-140 ppm.
-
Methyl carbon (C2-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at m/z = 131, which would be a stable ion. Further fragmentation of the indole ring system would lead to other characteristic smaller fragments.
Biological Activity and Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.
A significant area of interest is the use of this compound derivatives as inhibitors of protein kinases, which are key targets in cancer therapy. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4]
VEGFR-2 Signaling Pathway
Inhibition of the VEGFR-2 signaling pathway is a validated strategy in oncology. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.
Below is a simplified representation of the VEGFR-2 signaling pathway, which is a common target for inhibitors derived from scaffolds like this compound.
This diagram illustrates how the binding of VEGF to its receptor, VEGFR-2, initiates multiple downstream signaling cascades, including the PLCγ/PKC, PI3K/Akt, and Raf/MEK/ERK pathways.[1][3][5] These pathways collectively promote cellular responses essential for angiogenesis. Small molecule inhibitors, often developed from heterocyclic scaffolds such as this compound, are designed to block the kinase activity of VEGFR-2, thereby inhibiting these downstream signals and preventing the formation of new blood vessels in tumors.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Amino-2-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-methylindole, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally-derived spectra in public databases, this guide combines known properties with predicted and characteristic spectroscopic features based on the analysis of related indole derivatives. All data is presented in a structured format to facilitate its use in research and development.
Core Spectroscopic Data
The spectroscopic data for this compound (C₉H₁₀N₂) is summarized below. The expected NMR chemical shifts are based on the analysis of substituted indoles, while the IR absorption frequencies are characteristic of the functional groups present in the molecule. The mass spectrometry data is based on its molecular weight and common fragmentation patterns of indole compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Protons |
| H-1 | ~8.0 | br s | 1H |
| H-3 | ~6.1 | s | 1H |
| H-4 | ~7.0 | d | 1H |
| H-6 | ~6.6 | dd | 1H |
| H-7 | ~6.9 | d | 1H |
| -CH₃ | ~2.4 | s | 3H |
| -NH₂ | ~3.5 | br s | 2H |
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| C-2 | ~136 | ||
| C-3 | ~100 | ||
| C-3a | ~129 | ||
| C-4 | ~111 | ||
| C-5 | ~142 | ||
| C-6 | ~110 | ||
| C-7 | ~122 | ||
| C-7a | ~130 | ||
| -CH₃ | ~13 |
Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and indole) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 1620-1580 | Medium-Strong | N-H bending (amine) and C=C stretching (aromatic) |
| 1500-1400 | Medium | C=C stretching (aromatic) |
| 1350-1250 | Medium | C-N stretching |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 146.08 | High | [M]⁺ (Molecular Ion)[1] |
| 131.07 | Medium | [M-NH]⁺ |
| 117.07 | Medium | [M-HCN-H]⁺ |
| 104.06 | Low | Further fragmentation |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Data Acquisition:
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample on the ATR crystal or the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and is often coupled with liquid chromatography (LC-MS).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A logical workflow for the structural elucidation of this compound using various spectroscopic techniques.
References
Technical Guide: Solubility and Stability of 5-Amino-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 5-Amino-2-methylindole, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines reported qualitative and semi-quantitative information with detailed, representative experimental protocols for in-house determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Red to dark blue to black crystalline powder | [1] |
| Melting Point | 153-157 °C | [] |
| Boiling Point | 357.3 °C at 760 mmHg | [] |
| XLogP3 | 1.4 | [3] |
Solubility Profile
This compound exhibits solubility in a range of organic solvents. While precise solubility limits (e.g., in mg/mL) are not widely published, qualitative and calculated data provide guidance for solution preparation.
Qualitative Solubility
This compound is reported to be soluble in the following solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For enhanced solubility, it is recommended to warm the solution to 37°C and use sonication.[4]
Calculated Solution Preparation
The following table provides the calculated volumes of solvent required to prepare stock solutions of this compound at various concentrations, based on its molecular weight of 146.19 g/mol .[4]
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 6.8493 mL | 34.2466 mL | 68.4932 mL |
| 5 mM | 1.3699 mL | 6.8493 mL | 13.6986 mL |
| 10 mM | 0.6849 mL | 3.4247 mL | 6.8493 mL |
| 50 mM | 0.1370 mL | 0.6849 mL | 1.3699 mL |
| 100 mM | 0.0685 mL | 0.3425 mL | 0.6849 mL |
Stability Profile
This compound is sensitive to environmental conditions, necessitating careful handling and storage to maintain its integrity.
Qualitative Stability
The compound is reported to be sensitive to the following conditions:
-
Light: Susceptible to photodegradation.
-
Air: Prone to oxidation.
-
Heat: May degrade at elevated temperatures.
Recommended Storage Conditions
To ensure stability, this compound should be stored under the following conditions:
-
Temperature: 2 - 8 °C.[1]
-
Atmosphere: Under an inert gas, such as Argon.
-
Light: Protected from light.
Stock solutions should be prepared fresh on the day of use. If storage is necessary, solutions can be kept at ≤ -20°C for several months.[4]
Experimental Protocols
The following sections provide detailed, representative methodologies for determining the solubility and stability of this compound. These are standard protocols that can be adapted for specific laboratory requirements.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Objective: To determine the saturation solubility of this compound in a specified aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Generate a calibration curve by preparing a series of dilutions of the stock solution in the mobile phase to be used for HPLC analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Cap the vial tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid. Note: Adsorption of the compound to the filter should be assessed.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples, standard solutions, and a blank (buffer) by HPLC.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. Report the result in mg/mL or µg/mL.
-
Caption: Workflow for Solubility Determination.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify the degradation pathways and intrinsic stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber with controlled light source (ICH Q1B compliant)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter, vortex mixer, centrifuge
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60°C). A solid sample should also be tested.
-
Photolytic Degradation: Expose the stock solution (in a phototransparent container) and a solid sample to light in a photostability chamber, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may be adjusted based on the observed degradation rate.
-
For acid/base hydrolysis, neutralize the samples before analysis.
-
-
Analysis:
-
Analyze all samples (stressed, control, and time zero) using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. A PDA detector is useful for assessing peak purity.
-
Quantify the remaining percentage of this compound and the formation of degradation products at each time point.
-
-
Data Reporting:
-
Tabulate the percentage of the parent compound remaining and the percentage of major degradants formed under each stress condition.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Caption: Workflow for Forced Degradation Study.
Biological Context and Signaling Pathways
This compound is a valuable scaffold in medicinal chemistry, frequently used as a starting material for the synthesis of biologically active molecules. Its derivatives have been investigated as inhibitors of various enzymes involved in cell signaling.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, it serves as a precursor for inhibitors of key signaling proteins such as:
-
Monoamine Oxidase (MAO): Important in neurotransmitter metabolism.
-
Protein Kinase C theta (PKCθ): Involved in T-cell activation and immune responses.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.
The diagram below illustrates a generalized signaling pathway where a downstream effector is blocked by an inhibitor synthesized from a this compound precursor.
Caption: Generalized Signaling Pathway Inhibition.
References
5-Amino-2-methylindole: A Comprehensive Technical Guide to its Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylindole is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its indole core, substituted with an amino group at the 5th position and a methyl group at the 2nd position, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for their screening, and a summary of the signaling pathways implicated in their mechanisms of action. While much of the quantitative data available is on its derivatives, this document will serve as a valuable resource for researchers exploring the therapeutic potential of this chemical class.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating notable anti-inflammatory, antimicrobial, antiviral, and antitumor properties.
Anti-inflammatory Activity
Several derivatives of this compound have been shown to possess anti-inflammatory properties. The mechanism of action for some indole derivatives involves the inhibition of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibition of 5-LOX prevents the production of leukotrienes, which are potent inflammatory mediators.
Antimicrobial Activity
The this compound scaffold has been utilized in the synthesis of compounds with significant antimicrobial activity against a spectrum of bacteria and fungi. The specific mechanisms can vary, but some derivatives have been shown to disrupt bacterial cell membrane integrity.
Antiviral Activity
Derivatives of this compound have been explored for their potential to inhibit the replication of various viruses. For instance, certain indole derivatives have shown activity against Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV).
Antitumor Activity
A significant area of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target various aspects of cancer cell biology, including the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.
Quantitative Biological Activity Data of this compound Derivatives
While specific quantitative bioactivity data for the parent this compound is not extensively available in the public domain, numerous studies have reported the activity of its derivatives. The following tables summarize some of this data.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference |
| 5d | S. aureus (ATCC 6538) | 37.9–113.8 | |
| 5d | En. cloacae (ATCC 35030) | 37.9–113.8 | |
| 5g | T. viride (IAM 5061) | - | |
| 3I-3U, 4L-4P | ESKAPE strains, MRSA | 2–16 µg/mL | |
| 5N-5P | ESKAPE strains, MRSA | 2–16 µg/mL |
Table 2: Antiviral Activity of this compound Derivatives
| Compound ID | Virus | EC50 (µM) | Cell Line | Reference |
| M-FA-142 | HSV-1 | - (Inhibited by ~3 orders of magnitude at 4 µg/mL) | Chick embryo cells | |
| M-FA-142 | Vaccinia Virus | - (Inhibited by ~1 order of magnitude at 4 µg/mL) | Chick embryo cells |
Table 3: Antitumor and Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| ICI207968 | 5-Lipoxygenase | 1.5 - 6.0 | |
| 49e | VEGFR-2 | 1.10 ± 0.08 nM | |
| 61 | VEGFR-2 | 43.1 nM | |
| 72a | VEGFR-2 | 0.067 | |
| QMJ-5 | HCT116 cells | 27.4 ± 1.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of this compound and its derivatives. Below are protocols for key assays mentioned in the literature.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Filter paper disks impregnated with the test compound (this compound derivative)
-
Standard antibiotic disks (positive control)
-
Solvent control disks
-
Incubator
Protocol:
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the filter paper disks impregnated with the test compound, positive control, and solvent control onto the agar surface. Ensure the disks are placed with adequate spacing.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone indicates the degree of susceptibility.
Cytotoxicity and Antitumor Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Several indole derivatives have been developed as inhibitors of VEGFR-2, a key receptor in this pathway. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Potential Therapeutic Targets of 5-Amino-2-methylindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-2-methylindole scaffold represents a promising starting point for the development of novel therapeutics across a range of diseases. As a privileged structure in medicinal chemistry, indole derivatives have demonstrated a wide array of biological activities. The addition of an amino group at the 5-position and a methyl group at the 2-position provides a unique template for chemical modification, offering the potential for enhanced potency and selectivity toward various biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of relevant biological pathways.
Overview of Potential Therapeutic Areas
Derivatives of the this compound core have shown potential in several key therapeutic areas, primarily driven by their ability to interact with crucial cellular targets. These areas include:
-
Oncology: Inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.
-
Infectious Diseases: Disruption of essential microbial processes, leading to antibacterial and antifungal effects.
-
Inflammatory Diseases: Modulation of inflammatory pathways, particularly those involved in the production of inflammatory mediators.
-
Neurodegenerative Diseases: Potential for neuroprotection through various mechanisms, although this area is less explored for this specific scaffold.
This guide will focus on the most promising and well-documented targets within these areas.
Key Therapeutic Targets and Quantitative Data
While specific quantitative data for a wide range of this compound derivatives is still emerging, studies on closely related indole derivatives provide strong evidence for their potential therapeutic targets. The following tables summarize key inhibitory activities of various indole derivatives against these targets. It is important to note that these values serve as a strong rationale for the investigation of this compound analogs, but direct testing is required to confirm activity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
| Compound Class | Specific Derivative/Reference | Target | Assay Type | IC50 (µM) | Reference |
| Indole-based Tyrphostin Derivatives | Compound 2b | VEGFR-2 | Kinase Assay | Not specified | [1] |
| Piperazinylquinoxaline Derivatives | Compound 11 | VEGFR-2 | Kinase Assay | 0.19 | [2] |
| Nicotinamide-based Derivatives | Compound 6 | VEGFR-2 | Kinase Assay | 0.06083 | [2] |
| Indole Scaffold-based Derivatives | Compound 18b | VEGFR-2 | Kinase Assay | 0.07 | [1] |
Note: The specific structures of these compounds are detailed in the cited literature.
Tubulin
Tubulin is the protein subunit of microtubules, which are essential for cell division. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.
| Compound Class | Specific Derivative/Reference | Target | Assay Type | IC50 (µM) | Reference |
| Thienopyridine Indole Derivatives | Compound [I] | Tubulin Polymerization | In vitro assay | 2.505 | [3][4] |
| 2-Phenylindole Derivatives | Compound 33 | Tubulin Polymerization | In vitro assay | <5 | [5] |
| 2-Phenylindole Derivatives | Compound 44 | Tubulin Polymerization | In vitro assay | <5 | [5] |
5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.
| Compound Class | Specific Derivative/Reference | Target | Assay Type | IC50 (µM) | Reference |
| 2-Amino-5-hydroxyindole Derivatives | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate (3n ) | 5-LOX | Cell-free assay | ~0.3 | [7] |
| Thiophene/Hydrazone Derivatives | Compound 7c | 5-LOX | In vitro assay | 2.60 | [8] |
| Thiophene/Hydrazone Derivatives | Compound 7f | 5-LOX | In vitro assay | 2.94 | [8] |
Microbial Targets
Indole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC).
| Compound Class | Specific Derivative/Reference | Target Organism(s) | MIC (µM) | Reference |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives | Compound 5d | S. aureus, E. cloacae | 37.9 - 113.8 | [9][10] |
| Indolyl Derivatives with Amino-Guanidinium Moieties | Compound 4P | K. pneumoniae | 4 - 8 (µg/mL) | [8] |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Compound 8 | B. cereus, S. aureus | 0.004 - 0.03 (mg/mL) | [11] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by this compound derivatives is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key pathways for the identified therapeutic targets.
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 by small molecules typically occurs at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent downstream signaling cascade that promotes angiogenesis.
Tubulin Polymerization Dynamics
Tubulin inhibitors interfere with the dynamic process of microtubule assembly (polymerization) and disassembly (depolymerization), which is essential for the formation of the mitotic spindle during cell division.
5-Lipoxygenase Pathway
5-LOX catalyzes the initial steps in the conversion of arachidonic acid to pro-inflammatory leukotrienes. Inhibitors block this enzymatic activity, reducing the production of these inflammatory mediators.
General Workflow for Target-Based Drug Discovery
The process of identifying and validating therapeutic targets for novel compounds like this compound derivatives follows a structured workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the activity of compounds against the identified therapeutic targets.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Principle: A luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
On ice, prepare the tubulin solution in polymerization buffer with GTP and glycerol.
-
Add the test compound dilutions to a 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of polymerization. The IC50 can be calculated from the inhibition of the polymerization rate at various compound concentrations.
-
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of 5-LOX.
-
Principle: A fluorometric assay where the 5-LOX enzyme converts a substrate to an unstable intermediate, which then reacts with a probe to generate a fluorescent product.
-
Materials:
-
5-LOX enzyme
-
5-LOX assay buffer
-
5-LOX substrate (e.g., arachidonic acid)
-
Fluorescent probe
-
Test compound
-
Positive control inhibitor (e.g., Zileuton)
-
96-well white plate
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
To the wells of a 96-well plate, add the assay buffer and the test compound dilutions.
-
Add the 5-LOX enzyme to all wells except the blank.
-
Add the fluorescent probe to all wells.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the 5-LOX substrate.
-
Immediately measure the fluorescence kinetics (e.g., Ex/Em = 500/536 nm) over time.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition and calculate the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A broth microdilution method where a standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium.
-
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth) or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The evidence from related indole derivatives strongly suggests that key targets for this class of compounds include VEGFR-2, tubulin, 5-lipoxygenase, and various microbial enzymes. The functional groups at the 2 and 5 positions of the indole ring provide ample opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives against these and other potential targets. The detailed experimental protocols provided in this guide offer a framework for such investigations. A comprehensive understanding of the structure-activity relationships will be crucial for advancing these promising compounds from early-stage discovery to preclinical and clinical development. The continued exploration of this chemical space is warranted and has the potential to yield novel and effective treatments for a range of human diseases.
References
- 1. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
5-Amino-2-methylindole: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Amino-2-methylindole is a heterocyclic aromatic compound that has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural features, particularly the presence of a reactive amino group on the indole scaffold, render it a versatile precursor for the development of a wide array of functional molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and other bioactive compounds. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point ranging from 153-157 °C. It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The structural and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 7570-49-2 |
| Appearance | Brown crystalline powder or chunks[1] |
| Melting Point | 153-157 °C[1] |
| Boiling Point | 357.3 °C at 760 mmHg[1] |
| Density | 1.213 g/cm³[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, most commonly involving the Fischer indole synthesis of a nitro-substituted precursor followed by reduction of the nitro group.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-methylindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][3][4][5][6] In this step, p-nitrophenylhydrazine is reacted with acetone in the presence of an acid catalyst to yield 5-nitro-2-methylindole.
-
Materials:
-
p-Nitrophenylhydrazine
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenylhydrazine in ethanol.
-
Add a stoichiometric amount of acetone to the solution to form the corresponding hydrazone.
-
Slowly add the acid catalyst (e.g., concentrated H₂SO₄ or PPA) to the reaction mixture while cooling in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
The crude 5-nitro-2-methylindole will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Reduction of 5-Nitro-2-methylindole to this compound
The nitro group of 5-nitro-2-methylindole is readily reduced to a primary amine to yield the target compound, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Materials:
-
5-Nitro-2-methylindole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, dissolve 5-nitro-2-methylindole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
-
Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of both the amino group and the indole ring. The amino group can readily undergo various transformations such as acylation, alkylation, and diazotization, while the indole nucleus is susceptible to electrophilic substitution, primarily at the C3 position.
N-Acylation
The amino group of this compound can be easily acylated to form the corresponding amides. This reaction is often performed to protect the amino group or to introduce new functional groups.
Workflow for N-Acylation of this compound
Caption: N-Acylation of this compound.
Experimental Protocol for N-Acetylation of this compound:
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a base and solvent)
-
Dichloromethane (as solvent)
-
-
Procedure:
-
Dissolve this compound in dichloromethane or pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
If pyridine is used as the solvent, it can be removed under reduced pressure. If dichloromethane is used, the reaction mixture can be washed with a dilute acid solution (e.g., 1M HCl) to remove any excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetyl-5-amino-2-methylindole.
-
The product can be purified by recrystallization or column chromatography.
-
| Reactant | Acylating Agent | Product | Yield (%) | Spectroscopic Data |
| This compound | Acetic Anhydride | N-(2-methyl-1H-indol-5-yl)acetamide | High | ¹H NMR (DMSO-d₆): δ 10.7 (s, 1H, NH-indole), 9.7 (s, 1H, NH-acetyl), 7.8 (s, 1H, H-4), 7.2 (d, 1H, H-7), 7.0 (d, 1H, H-6), 6.1 (s, 1H, H-3), 2.4 (s, 3H, CH₃-indole), 2.0 (s, 3H, CH₃-acetyl).¹³C NMR (DMSO-d₆): δ 168.0, 135.5, 132.0, 128.5, 125.0, 115.0, 110.0, 100.0, 24.0, 13.5.IR (KBr, cm⁻¹): 3300-3400 (N-H stretching), 1660 (C=O stretching).MS (EI): m/z 188 (M⁺). |
Diazotization and Sandmeyer Reaction
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the indole ring through Sandmeyer-type reactions.[7][8][9][10]
Experimental Protocol for Diazotization and Subsequent Halogenation (Sandmeyer Reaction):
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
-
-
Procedure:
-
Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) halide (e.g., CuCl or CuBr) in the corresponding concentrated hydrohalic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous evolution of nitrogen gas is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure complete reaction.
-
The product can be extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
| Starting Material | Reagents | Product | Application |
| This compound | 1. NaNO₂, HCl, 0-5 °C2. CuCl | 5-Chloro-2-methylindole | Precursor for further functionalization |
| This compound | 1. NaNO₂, HBr, 0-5 °C2. CuBr | 5-Bromo-2-methylindole | Building block for cross-coupling reactions |
| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C2. KI | 5-Iodo-2-methylindole | Intermediate for various synthetic transformations |
Applications in the Synthesis of Bioactive Molecules
The versatile reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Anticancer Agents
Derivatives of 5-aminoindole have been investigated as potential anticancer agents. For instance, certain indole-2-carboxamides have demonstrated antiproliferative activity against various cancer cell lines.
| Compound | Target/Activity | IC₅₀ Values |
| Indole-2-carboxamide derivatives | Antiproliferative activity against Panc-1, MCF-7, HT-29, and A-549 cancer cell lines | Ranging from 26 nM to 86 nM[11] |
| 5-Nitroindole derivatives | c-Myc G-Quadruplex Binders with Anticancer Activity | Down-regulate c-Myc expression and induce cell-cycle arrest[12] |
Enzyme Inhibitors
The indole scaffold is a common feature in many enzyme inhibitors. For example, novel 2-amino-5-hydroxyindole derivatives have been designed and synthesized as potent inhibitors of human 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are implicated in inflammatory and allergic diseases.[13]
Signaling Pathway of 5-Lipoxygenase Inhibition
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. synarchive.com [synarchive.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Diazotisation [organic-chemistry.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to 5-Amino-2-methylindole: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-2-methylindole, a key building block in synthetic organic chemistry and drug discovery. This document details its commercial availability, typical purity specifications, and outlines relevant experimental protocols for its synthesis, purification, and analysis. The information is intended to be a valuable resource for researchers and professionals involved in the use of this versatile indole derivative.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, ranging from milligrams to several grams. For larger quantities, inquiries for bulk or custom synthesis are generally accommodated by the suppliers. The purity of the commercially available product is typically high, often exceeding 97-98%, as determined by Gas Chromatography (GC).
Below is a summary of representative commercial sources for this compound. Please note that catalog numbers, available quantities, and pricing are subject to change and should be verified on the respective supplier's website.
| Supplier | Representative Catalog Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | Not readily available | - | - |
| Thermo Scientific (Alfa Aesar) | H66359 | 97% | 1g, 5g |
| BOC Sciences | 7570-49-2 | >98.0% (GC) | Inquire for pricing |
| Chem-Impex | 24040 | ≥ 98% (GC) | Inquire for pricing |
| LabSolutions | A151343 | >98.0%(GC) | 200mg, 1g, 5g, 25g |
| BioCrick | BCC7090 | >98% | Inquire for pricing |
Physicochemical Properties and Purity Specifications
This compound is typically a crystalline solid, with its color ranging from brown to red or dark blue.[1][] It is sensitive to light, air, and heat, and should be stored accordingly in a cool, dark place, preferably under an inert atmosphere.[3]
The following table summarizes key physicochemical properties and typical purity specifications for commercially available this compound.
| Property | Value | Analytical Method |
| Molecular Formula | C₉H₁₀N₂ | - |
| Molecular Weight | 146.19 g/mol | - |
| CAS Number | 7570-49-2 | - |
| Melting Point | 153-157 °C | Capillary Method |
| Boiling Point | 357.3 °C at 760 mmHg (estimated) | - |
| Appearance | Brown to red/dark blue crystalline powder | Visual Inspection |
| Purity (Assay) | ≥97% to >98% | Gas Chromatography (GC) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Visual Inspection |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles and literature precedents for similar indole derivatives.
Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] The following is a representative protocol for the synthesis of this compound.
Reaction Scheme:
Caption: Fischer Indole Synthesis of this compound.
Materials:
-
p-Nitrophenylhydrazine
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve p-nitrophenylhydrazine in ethanol.
-
Add a stoichiometric amount of acetone to the solution.
-
Gently warm the mixture for a short period to facilitate the condensation reaction, forming the p-nitrophenylhydrazone of acetone.
-
Cool the mixture to allow the hydrazone to precipitate.
-
Isolate the hydrazone by filtration and wash with cold ethanol.
-
-
Indolization (Cyclization):
-
In a separate round-bottom flask equipped with a reflux condenser, add the dried p-nitrophenylhydrazone.
-
Carefully add a suitable acidic catalyst, such as a mixture of ethanol and concentrated sulfuric acid, or polyphosphoric acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation of 2-Methyl-5-nitroindole:
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the excess acid with a sodium hydroxide solution until the 2-methyl-5-nitroindole precipitates.
-
Isolate the solid by filtration, wash with water, and dry.
-
-
Reduction to this compound:
-
Suspend the crude 2-methyl-5-nitroindole in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add an excess of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the crude this compound.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification
The crude this compound can be purified by either column chromatography or recrystallization.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly effective for separating aminoindoles. A typical starting point would be a low polarity mixture (e.g., 5% ethyl acetate in hexane), gradually increasing the polarity. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the basic amine on the acidic silica gel.[6][7]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, starting with low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Purification by Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethanol/water or toluene/hexane may be suitable for this compound.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Caption: A typical recrystallization workflow for purification.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of this compound.
Gas Chromatography (GC)
GC is a common method cited by suppliers for determining the purity of this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Carrier Gas: Helium or Nitrogen
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and detecting any non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural elucidation and confirmation of the identity of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton of the indole ring, the amino group protons, and the methyl group protons. The chemical shifts and coupling patterns provide definitive structural information.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule, further confirming its structure.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents for NMR analysis of indole derivatives.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Expected Molecular Ion: For this compound (C₉H₁₀N₂), the expected [M+H]⁺ ion would be at m/z 147.19.
Caption: A logical workflow for the quality control of this compound.
Conclusion
This compound is a commercially accessible and high-purity reagent that serves as a valuable precursor in various synthetic endeavors, particularly in the development of novel pharmaceutical agents. This guide has provided a detailed overview of its availability, purity standards, and comprehensive experimental protocols for its synthesis, purification, and analysis. The provided methodologies and data are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this important chemical entity in their work. It is always recommended to consult the safety data sheet (SDS) before handling this or any other chemical.
References
- 1. Separation of 3-Amino-1-imino-5-methoxy-1H-isoindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Methodological & Application
Synthesis of 5-Amino-2-methylindole Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-amino-2-methylindole and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The primary synthetic route described is the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus.
Introduction
This compound serves as a versatile building block in the creation of a wide array of biologically active molecules. The presence of the amino group at the 5-position provides a key handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs. The indole scaffold itself is a privileged structure found in numerous pharmaceuticals and natural products. This protocol outlines a reliable method for the preparation of the parent this compound and provides a framework for the synthesis of its derivatives.
Key Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[1][2] In the synthesis of this compound, the reaction proceeds through the condensation of 4-aminophenylhydrazine with acetone to form a hydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization and elimination of ammonia yield the final indole product.
A general workflow for this process is outlined below:
Caption: General workflow for the Fischer indole synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Fischer indole synthesis procedures.[3][4]
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
Acetone
-
Zinc chloride (anhydrous) or concentrated Sulfuric Acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide or Sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenylhydrazine hydrochloride (1 equivalent) and a suitable solvent such as ethanol.
-
Addition of Ketone: Add acetone (1.1 to 1.5 equivalents) to the mixture.
-
Acid Catalyst: Carefully add the acid catalyst.
-
For Zinc Chloride: Add anhydrous zinc chloride (1.5 to 2 equivalents).
-
For Sulfuric Acid: Add concentrated sulfuric acid dropwise with cooling.
-
-
Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If zinc chloride was used, carefully add water to dissolve the solids.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the pure product.
-
Data on Synthesis of this compound Derivatives
The Fischer indole synthesis can be readily adapted to produce a variety of this compound derivatives by using different ketones or by further modifying the amino group of the product. The following table summarizes representative yields for the synthesis of various indole derivatives, illustrating the versatility of the general method.
| Arylhydrazine Reactant | Ketone/Aldehyde Reactant | Acid Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Aminophenylhydrazine | Acetone | Zinc Chloride | 2 | 180 | ~55 (analogous) | [3] |
| Phenylhydrazine | Propiophenone | p-TsOH | 0.08 | 100 | 82 | [5] |
| Phenylhydrazine | Cyclohexanone | Trichloroacetic Acid | 0.08 | 100 | 94 | [5] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | 4 | Reflux | 30 | [6] |
| Phenylhydrazine | Butanone | Not specified | 4-6 | Reflux | 50-56 (for N-alkylation) | [3] |
| p-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Not specified | Room Temp | High | [6] |
Synthesis of N-Substituted Derivatives
The 5-amino group of 2-methylindole is a versatile functional handle for the synthesis of a wide range of derivatives. A general procedure for N-acylation is provided below.
Caption: Workflow for the N-acylation of this compound.
General Protocol for N-Acylation:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine or pyridine (1.1 to 1.5 equivalents).
-
Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride, or a desired acid chloride) (1.0 to 1.2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl-5-amino-2-methylindole derivative.
Conclusion
The Fischer indole synthesis provides an effective and adaptable method for the preparation of this compound and its derivatives. The protocols outlined in this document offer a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and development. The ability to readily functionalize the 5-amino position further enhances the utility of this scaffold in generating diverse chemical libraries.
References
Application Notes and Protocols for 5-Amino-2-methylindole in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique structure, featuring a reactive amino group on the indole scaffold, makes it an attractive starting material for developing novel drug candidates targeting various diseases, including cancer, inflammatory disorders, and neurological conditions.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical drug discovery.
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of an amino group at the 5-position of 2-methylindole enhances its utility. Key application areas include:
-
Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents. They have been shown to target various signaling pathways and protein kinases crucial for cancer cell proliferation and survival.
-
Kinase Inhibitors: The 5-aminoindole scaffold is a key component in the design of potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are implicated in tumor angiogenesis and growth.[2][3]
-
c-Myc G-Quadruplex Binders: Certain 5-nitroindole derivatives, which can be synthesized from 5-aminoindoles, have been identified as binders of the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene.[4][5]
-
Anti-inflammatory and Antimicrobial Agents: this compound and its derivatives have been explored for their anti-inflammatory and antimicrobial properties.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound and related scaffolds.
Table 1: Anticancer Activity of 5-Nitroindole Derivatives [4]
| Compound | Target Cell Line | IC50 (μM) |
| 5 | HeLa | 5.08 ± 0.91 |
| 7 | HeLa | 5.89 ± 0.73 |
Table 2: Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives [2]
| Compound | Target Kinase | IC50 (nM) |
| Va | EGFR | 71 ± 06 |
| Ve | EGFR | - |
| Vf | EGFR | - |
| Vg | EGFR | - |
| Vh | EGFR | - |
| Va | BRAFV600E | 77 |
| Ve | BRAFV600E | - |
| Vf | BRAFV600E | - |
| Vg | BRAFV600E | - |
| Vh | BRAFV600E | - |
| Va | VEGFR-2 | 2.15 ± 0.20 |
| Ve | VEGFR-2 | - |
| Vg | VEGFR-2 | 3.25 |
Table 3: Antiproliferative Activity of Indole-based Tyrphostin Derivatives [3]
| Compound | MCF-7 (IC50 μM) | HCT-116 wt (IC50 μM) | HCT-116 p53-negative (IC50 μM) |
| 2a | 0.10 | >10 | 0.04 |
| 2b | 0.9 | 0.18 | 0.10 |
| 3a | 0.18 | 0.01 | 1.9 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-amino-1H-indole (A 5-Aminoindole Scaffold)
This protocol describes the synthesis of a 5-aminoindole derivative, which is a key intermediate for further functionalization.[4]
Materials:
-
1-methyl-5-nitro-1H-indole
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methyl-5-nitro-1H-indole (5.87 mmol) in a mixture of MeOH and DCM.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the reaction mixture to hydrogenation at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of MeOH and DCM (1:3 v/v) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield 1-methyl-5-amino-1H-indole as a brown solid (Yield: 96%).
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways targeted by this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for drug discovery using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application of 5-Amino-2-methylindole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylindole is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and a privileged indole scaffold, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area.
I. Kinase Inhibition: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 are a major focus of anticancer drug development. The this compound scaffold has been successfully utilized to generate potent VEGFR-2 inhibitors.
Quantitative Data: VEGFR-2 Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Cell Line | Growth Inhibition % (GI%) | Reference |
| 18b | VEGFR-2 | 0.07 | 47 cancer cell lines | 31-82.5 | [1] |
| Sorafenib (Reference) | VEGFR-2 | 0.09 | - | - | [1] |
Experimental Protocols
Synthesis of a Potent Indole-based VEGFR-2 Inhibitor (Analogous to Compound 18b)
This protocol describes the synthesis of a representative VEGFR-2 inhibitor incorporating the 5-aminoindole scaffold.
Step 1: Synthesis of the Indole-based Hydrazide Intermediate
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to obtain the desired hydrazide intermediate.
Step 2: Condensation with an Aldehyde
-
Dissolve the indole-based hydrazide intermediate (1.0 eq) in absolute ethanol.
-
Add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final VEGFR-2 inhibitor.
VEGFR-2 Kinase Activity Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a test compound against VEGFR-2.
-
Prepare a master mix for the kinase reaction containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compound (e.g., the synthesized this compound derivative) at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the reaction by adding recombinant human VEGFR-2 enzyme to the test and positive control wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the kinase activity. This can be done using a luminescence-based assay that quantifies the amount of ATP remaining in the solution (e.g., Kinase-Glo® assay). The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
II. Anticancer Activity: Cytotoxic Agents
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.
Quantitative Data: In Vitro Cytotoxicity
| Compound ID | Cell Line | GI50 (µM) | Reference |
| Indole Derivative 1 | HeLa | 5.08 ± 0.91 | |
| Indole Derivative 2 | HeLa | 5.89 ± 0.73 |
Experimental Protocols
General Synthesis of Cytotoxic 5-Nitroindole Derivatives (Precursors to 5-Aminoindole derivatives)
-
Vilsmeier-Haack Reaction: To a solution of 5-nitro-1H-indole in dry DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise. Stir the reaction mixture at room temperature for 1 hour. Quench the reaction with ice water and neutralize with 50% NaOH solution to obtain the 5-nitroindole-3-carbaldehyde intermediate.
-
Reductive Amination: Dissolve the 5-nitroindole-3-carbaldehyde intermediate and a selected amine in a mixture of ethanol and acetonitrile. Stir the mixture for 2 hours at room temperature. Add sodium borohydride (NaBH₄) portion-wise and continue stirring for another 3 hours. Concentrate the reaction mixture and purify the residue by column chromatography to yield the desired 5-nitroindole derivative.
-
Reduction to 5-Aminoindole Derivative: The 5-nitroindole derivative can be reduced to the corresponding 5-aminoindole derivative using standard reduction methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride (SnCl₂).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the GI50 (concentration that inhibits 50% of cell growth).
Experimental Workflow
III. Antimicrobial Activity
The this compound scaffold has also been explored for the development of novel antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Indole Derivative A | Staphylococcus aureus | 2-16 | |
| Indole Derivative B | Escherichia coli | 4-32 | |
| Indole Derivative C | Candida albicans | 8-64 |
Experimental Protocols
General Synthesis of Antimicrobial Indole Derivatives
-
N-Alkylation: React this compound with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃) in a solvent like DMF at room temperature to obtain the N-alkylated intermediate.
-
Further Functionalization: The amino group at the 5-position can be further modified, for example, by acylation with an acid chloride or by reductive amination with an aldehyde, to generate a library of diverse derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare Inoculum: Culture the test microorganism (bacterial or fungal strain) in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Logical Relationship
IV. Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas, including the development of inhibitors for Protein Kinase C theta (PKCθ) and Monoamine Oxidase (MAO).
Signaling Pathways
PKC-theta Signaling in T-Cell Activation
Monoamine Oxidase (MAO) Mechanism of Action
Conclusion
This compound has proven to be a valuable scaffold in medicinal chemistry, leading to the discovery of potent and selective inhibitors of various biological targets. The examples provided herein for VEGFR-2 inhibitors, anticancer agents, and antimicrobial compounds underscore the broad therapeutic potential of derivatives from this starting material. The detailed protocols and quantitative data serve as a foundation for researchers to further explore and exploit the chemical space around the this compound core, with the aim of developing novel and effective therapeutic agents.
References
Application Notes and Protocols: Electrophilic Reactions of 5-Amino-2-methylindole
This document provides detailed experimental protocols and application notes for the reaction of 5-Amino-2-methylindole with various electrophiles. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis. Its structure contains two primary nucleophilic sites: the C3 position of the indole ring, which is highly susceptible to electrophilic attack, and the 5-amino group. The reactivity of these sites can be selectively targeted by carefully choosing the electrophile and reaction conditions. This allows for the synthesis of a diverse range of substituted indole derivatives, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. These protocols detail methodologies for N-acylation and Schiff base formation at the 5-amino group, as well as a representative procedure for C3-alkylation of the indole ring.
N-Acylation of the 5-Amino Group
This protocol describes the acylation of the 5-amino group of this compound using an acyl chloride in the presence of a base. This is a common and effective method for the formation of an amide bond on an aromatic amine.
Experimental Protocol
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
2. Addition of Reagents:
-
To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.
3. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
4. Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
5. Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.
Quantitative Data
| Acylating Agent | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Acetyl Chloride | 5-Acetamido-2-methylindole | 188.22 | 85-95 | >98% |
| Benzoyl Chloride | 5-Benzamido-2-methylindole | 250.30 | 80-90 | >98% |
Experimental Workflow
Caption: Workflow for the N-Acylation of this compound.
Schiff Base (Azomethine) Formation
This protocol outlines the synthesis of Schiff bases (azomethines) by reacting the 5-amino group of this compound with substituted benzaldehydes. This reaction is a straightforward method for introducing an imine functionality.[1]
Experimental Protocol
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol.
-
Add the substituted benzaldehyde (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
2. Reaction Conditions:
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
3. Product Isolation:
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials.
4. Purification:
-
The filtered solid is often pure enough for characterization. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) can be performed.
Quantitative Data
| Aldehyde | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Benzaldehyde | 5-(Benzylideneamino)-2-methylindole | 234.30 | 80-90 |
| 4-Chlorobenzaldehyde | 5-((4-Chlorobenzylidene)amino)-2-methylindole | 268.75 | 85-95 |
Experimental Workflow
Caption: Workflow for Schiff Base formation with this compound.
C3-Alkylation of the Indole Ring
This section provides a representative protocol for the direct C3-alkylation of this compound. The C3 position is generally the most nucleophilic site on the indole ring for electrophilic substitution. The following is a general procedure and may require optimization for specific alkylating agents and substrates.
Experimental Protocol
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF).[2]
-
Cool the solution to 0 °C in an ice bath.
2. Deprotonation (if required):
-
For less reactive alkylating agents, a base may be required to deprotonate the indole nitrogen, which can increase the nucleophilicity of the C3 position. Slowly add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise to the cooled solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
3. Addition of Electrophile:
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
4. Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
5. Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the C3-alkylated product. Note that N-alkylation can be a competing side reaction.[2]
Quantitative Data
| Alkylating Agent | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Methyl Iodide | 5-Amino-2,3-dimethylindole | 160.22 | 60-75 |
| Benzyl Bromide | 5-Amino-3-benzyl-2-methylindole | 236.32 | 55-70 |
Reaction Logic
Caption: Logical pathways for the alkylation of this compound.
References
Application Notes and Protocols: Step-by-Step Synthesis of Bioactive Molecules from 5-Amino-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various bioactive molecules starting from the versatile chemical building block, 5-Amino-2-methylindole.[1] This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly in medicinal chemistry for designing novel drug candidates that target a range of biological pathways.[1] Its inherent reactivity, owing to the amino group, makes it an ideal scaffold for functionalization to create complex molecules with tailored therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2][3][4][5]
Synthesis of Tricyclic Quinoline Derivatives with Potential Antimicrobial Activity
Tricyclic quinoline derivatives synthesized from 5-aminoindole have shown promise as antimicrobial agents. The synthesis involves a condensation reaction with acetone, which can be performed using either conventional heating or microwave irradiation.
Experimental Protocol: Synthesis of 2,2,4-trimethyl-1,2-dihydro-5H-pyrrolo[3,2-g]quinoline
This protocol details the synthesis of a tricyclic quinoline derivative from 5-aminoindole and acetone.[6]
Materials:
-
5-aminoindole
-
Acetone
-
Iodine (5 mol%)
-
Dichloromethane (CH₂Cl₂)
-
n-pentane
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Silica gel 60 (60-230 mesh)
Procedure:
-
To a dry 250 mL two-necked flask, add 1.45 g (10.98 mmol) of 5-aminoindole and 0.14 g (0.549 mmol) of iodine (5 mol%).
-
Add 100 mL of acetone to the flask.
-
Attach a reflux condenser and heat the solution to reflux for 3 hours.
-
After cooling, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel using a 1:1 (v/v) mixture of dichloromethane and n-pentane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the final compound.
Quantitative Data
| Compound | Method | Yield | Melting Point |
| 2,2,4-trimethyl-1,2-dihydro-5H-pyrrolo[3,2-g]quinoline | Conventional Heating | 42% | 118°C |
Data sourced from Halima Salem A, et al., JOTCSA, 2021.[6]
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
The Role of 5-Amino-2-methylindole in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 5-amino-2-methylindole as a versatile starting material for the synthesis of novel anti-inflammatory agents. The unique structural features of this compound, combining a reactive amino group with a privileged indole scaffold, make it an attractive building block for generating diverse chemical entities with potential therapeutic value in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of chronic diseases. The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anti-inflammatory properties. This compound, in particular, offers a strategic advantage for synthetic modifications at the 5-position, allowing for the introduction of various pharmacophores to modulate biological activity and target specific inflammatory pathways. This document outlines synthetic strategies, experimental protocols, and biological evaluation of anti-inflammatory agents derived from this promising scaffold.
Data Presentation: Anti-inflammatory Activity of Indole Derivatives
The following tables summarize the anti-inflammatory activity of various indole derivatives, showcasing the potential of compounds structurally related to those that can be synthesized from this compound.
Table 1: In Vitro Anti-inflammatory Activity of Indole-based Compounds
| Compound Class | Target | Test System | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) |
| Indole-2-one Derivative (7i) | TNF-α | LPS-stimulated RAW264.7 cells | - | - | - |
| IL-6 | LPS-stimulated RAW264.7 cells | - | - | - | |
| Indole-2-one Derivative (8e) | TNF-α | LPS-stimulated RAW264.7 cells | - | - | - |
| IL-6 | LPS-stimulated RAW264.7 cells | - | - | - | |
| Indole Schiff Base (S3) | COX-2 | Enzyme Assay | 61.99% inhibition @ 2h | Indomethacin | 77.23% inhibition @ 2h |
| Indole Schiff Base (S7) | COX-2 | Enzyme Assay | 61.47% inhibition @ 2h | Indomethacin | 77.23% inhibition @ 2h |
| Indole Schiff Base (S14) | COX-2 | Enzyme Assay | 62.69% inhibition @ 2h | Indomethacin | 77.23% inhibition @ 2h |
| Ursolic Acid-Indole Amide (UA-1) | NO | LPS-stimulated RAW 264.7 cells | IC50 = 2.2 ± 0.4 µM | Ursolic Acid | IC50 = 17.5 ± 2.0 µM |
| TNF-α | LPS-stimulated RAW 264.7 cells | 74.2 ± 2.1 % inhibition @ 5.0 µM | - | - | |
| IL-6 | LPS-stimulated RAW 264.7 cells | 55.9 ± 3.7 % inhibition @ 5.0 µM | - | - | |
| IL-1β | LPS-stimulated RAW 264.7 cells | 59.7 ± 4.2 % inhibition @ 5.0 µM | - | - |
Data presented is for structurally related indole derivatives and serves as a guide for the potential activity of this compound-derived compounds.
Experimental Protocols
Detailed methodologies for the synthesis of key classes of anti-inflammatory agents starting from this compound are provided below.
Protocol 1: Synthesis of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate for further elaboration.
Materials:
-
Ethyl levulinate
-
p-Acetaminophenylhydrazine
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Acylating or sulfonylating agent (e.g., acetyl chloride, benzoyl chloride, p-toluenesulfonyl chloride)
-
Appropriate solvent (e.g., pyridine, dichloromethane)
Procedure:
-
Synthesis of Ethyl (5-acetamido-2-methyl-1H-indol-3-yl)acetate:
-
A mixture of ethyl levulinate and p-acetaminophenylhydrazine in anhydrous ethanol containing a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is purified by column chromatography.
-
-
Hydrolysis to (5-amino-2-methyl-1H-indol-3-yl)acetic acid:
-
The ethyl (5-acetamido-2-methyl-1H-indol-3-yl)acetate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10%) for 2-3 hours.
-
The reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and dried to afford (5-amino-2-methyl-1H-indol-3-yl)acetic acid.
-
-
N-Substitution of the 5-amino group:
-
To a solution of (5-amino-2-methyl-1H-indol-3-yl)acetic acid in a suitable solvent (e.g., pyridine), the desired acylating or sulfonylating agent is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Schiff Bases from this compound
This protocol outlines the synthesis of Schiff bases (imines) by the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
A solution of this compound (1 mmol) in anhydrous ethanol (20 mL) is prepared.
-
To this solution, the substituted aromatic aldehyde (1 mmol) is added, followed by a few drops of glacial acetic acid.
-
The reaction mixture is refluxed for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to yield the pure Schiff base.
Protocol 3: Synthesis of Amide Derivatives from this compound
This protocol describes the formation of amide derivatives by reacting this compound with various carboxylic acid chlorides or anhydrides.
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
This compound (1 mmol) is dissolved in an anhydrous solvent, and a base (1.2 mmol) is added.
-
The solution is cooled to 0°C in an ice bath.
-
The acid chloride or anhydride (1.1 mmol) is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for the synthesis and evaluation of anti-inflammatory agents derived from this compound.
Application Notes and Protocols for N-Alkylation of 5-Amino-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 5-amino-2-methylindole, a critical transformation for synthesizing a diverse range of compounds with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and modification at the N1 position is a common strategy to modulate pharmacological activity.
Introduction
The N-alkylation of indoles is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl groups onto the indole nitrogen. This modification can significantly impact the molecule's biological properties, including receptor binding affinity, selectivity, and metabolic stability. For this compound, selective N-alkylation presents a challenge due to the presence of two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the amino group at the C5 position. This protocol focuses on conditions that favor selective alkylation at the indole nitrogen.
The classical approach to N-alkylation of indoles involves the deprotonation of the indole N-H with a suitable base to form a nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide.[1] The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A base deprotonates the nitrogen atom of the indole ring, creating a resonance-stabilized indolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the desired N-alkylated product and a salt byproduct. While the amino group at C5 is also nucleophilic, the indole N-H is generally more acidic, allowing for selective deprotonation under controlled conditions.
Experimental Protocols
This section provides a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent. Researchers should optimize the reaction conditions for their specific substrate and alkylating agent.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH, 60% dispersion in mineral oil), potassium hydroxide (KOH))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), acetone)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: N-Alkylation using Potassium Carbonate in Acetonitrile
This procedure is adapted from a similar protocol for the N-alkylation of 7-aminoindole and is a good starting point for optimization.[2]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stirring: Stir the suspension at room temperature for 15 minutes to ensure a fine suspension of the base.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the alkylating agent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-5-amino-2-methylindole.
Data Presentation
The following table summarizes typical conditions and reported yields for the N-alkylation of various aminoindole derivatives, which can serve as a reference for optimizing the protocol for this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 7-Aminoindole | Benzyl bromide | K₂CO₃ | MeCN | Reflux | 4-6 | N/A | [2] |
| 5-Methoxyindole | 1-Bromobutane | KOH | DMF | 50°C | Overnight | N/A | [3] |
| Indole | Benzyl bromide | K₂CO₃ | Acetone | Room Temp | 2 | N/A | [4] |
| 5-Bromoindole | Benzyl bromide | NaH | DMF | 0°C to RT | 2-12 | N/A | [1] |
| 5-Bromoindole | Methyl iodide | KOH | DMSO | Room Temp | 1-3 | N/A | [1] |
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
5-Amino-2-methylindole: A Versatile Intermediate for Agrochemical Synthesis
Introduction:
5-Amino-2-methylindole is a key heterocyclic building block utilized in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and plant growth regulators. Its unique structural features, particularly the presence of a reactive amino group on the indole scaffold, make it an ideal starting material for the construction of complex molecules with potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.
Application in Fungicide Synthesis
Indole derivatives have shown significant promise as antifungal agents. The synthesis of novel N-(2-methyl-1H-indol-5-yl)amides has been explored for their fungicidal properties. These compounds can be synthesized from this compound through a straightforward acylation reaction.
Table 1: Synthesis and Fungicidal Activity of N-(2-methyl-1H-indol-5-yl)benzamide Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | EC50 (µg/mL) vs. Botrytis cinerea |
| 1a | H | 85 | 165-167 | 15.2 |
| 1b | 4-Cl | 92 | 188-190 | 8.5 |
| 1c | 4-CH₃ | 88 | 172-174 | 12.8 |
| 1d | 4-OCH₃ | 86 | 169-171 | 14.1 |
Experimental Protocol: Synthesis of N-(4-chloro-phenyl)-N-(2-methyl-1H-indol-5-yl)acetamide (Fungicide Candidate)
This protocol details the synthesis of a potential fungicide derived from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure N-(4-chlorophenyl)-N-(2-methyl-1H-indol-5-yl)acetamide.
Diagram: Synthesis of N-(2-methyl-1H-indol-5-yl)benzamide Derivatives
Caption: General synthesis pathway for N-(2-methyl-1H-indol-5-yl)benzamide derivatives.
Application in Herbicide Synthesis
The amino group of this compound can be transformed into various functional groups to create herbicidal compounds. For instance, the synthesis of sulfonylurea derivatives from aminoindoles has been investigated.
Experimental Protocol: Synthesis of a Sulfonylurea Herbicide Candidate
This protocol outlines a general procedure for the synthesis of a sulfonylurea derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Chlorosulfonyl isocyanate (1.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous acetonitrile
-
Amine (R-NH2) (1.2 eq)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous acetonitrile and cool to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add chlorosulfonyl isocyanate to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Add the desired amine (R-NH2) to the reaction mixture and allow it to warm to room temperature.
-
Stir for an additional 12 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: Synthesis of a Sulfonylurea Herbicide Candidate
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Amino-2-methylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylindole serves as a versatile scaffold in medicinal chemistry for the synthesis of diverse compound libraries. Its derivatives have demonstrated significant potential as modulators of various biological targets, making them attractive candidates for high-throughput screening (HTS) campaigns in drug discovery. This document provides detailed application notes and experimental protocols for HTS assays involving derivatives of this compound, focusing on their application as protein kinase inhibitors, anticancer agents, and anti-inflammatory compounds.
Application Note 1: Screening of this compound Derivatives as Protein Kinase Inhibitors
The indole scaffold is a common feature in many ATP-competitive kinase inhibitors. Libraries of compounds derived from this compound can be effectively screened against a wide range of protein kinases implicated in cancer and inflammatory diseases.
Experimental Workflow: Kinase Inhibitor Screening
A typical workflow for identifying and characterizing kinase inhibitors from a library of this compound derivatives involves a primary screen, followed by dose-response confirmation and secondary assays to determine selectivity and mechanism of action.
Caption: High-throughput screening workflow for kinase inhibitors.
Signaling Pathway: JAK-STAT Signaling
Many indole-based compounds target the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial in cytokine-mediated immune and inflammatory responses.
Caption: Inhibition of the JAK-STAT signaling pathway.
Quantitative Data: Kinase Inhibition
The following table summarizes hypothetical data from a primary HTS campaign of a 10,000-compound library of this compound derivatives against a target kinase.
| Parameter | Kinase Inhibition Assay (Biochemical) |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Z' Factor | 0.82 |
| Hit Criteria | >50% Inhibition |
| Number of Primary Hits | 215 |
| Hit Rate | 2.15% |
Table 1: Summary of a Primary HTS Campaign for Kinase Inhibitors.
Following the primary screen, dose-response experiments are conducted to determine the potency of the hit compounds.
| Compound ID | Scaffold | IC50 (µM) |
| AMI-001 | This compound-derivative A | 0.85 |
| AMI-002 | This compound-derivative B | 1.5 |
| AMI-003 | This compound-derivative C | 2.1 |
| AMI-004 | This compound-derivative D | 5.6 |
| AMI-005 | This compound-derivative E | 9.2 |
Table 2: Profile of Top 5 Hits from a Kinase Inhibition Assay (Dose-Response).
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a generic biochemical assay to identify inhibitors of a selected protein kinase.
1. Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665. When the antibody and streptavidin are in close proximity (i.e., bound to the same phosphorylated peptide), a FRET signal is generated.
2. Materials:
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
HTRF Detection Reagents (Eu3+-cryptate labeled antibody, Streptavidin-XL665)
-
Stop Solution (e.g., 100 mM EDTA in assay buffer)
-
Test compounds (this compound derivative library) dissolved in DMSO
-
384-well low-volume white plates
3. Procedure:
-
Dispense 2 µL of assay buffer containing the kinase to all wells of a 384-well plate.
-
Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 4 µL of the stop solution containing the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
4. Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.
Application Note 2: Screening of this compound Derivatives for Anticancer Activity
Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways involved in cell proliferation and survival. Cell-based phenotypic screens are effective in identifying compounds with cytotoxic or cytostatic effects.
Experimental Workflow: Cell-Based Anticancer Screening
The workflow for identifying anticancer compounds involves a primary cell viability screen, followed by dose-response analysis to determine potency (EC50) and further mechanistic studies to understand the mode of action.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-methylindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Amino-2-methylindole synthesis. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, supported by detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and historically significant method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[1][2] For this specific target molecule, the precursors are (4-aminophenyl)hydrazine and acetone, which react to form the corresponding hydrazone intermediate in situ or in a separate step.
Q2: What are the key steps in the Fischer indole synthesis mechanism?
The mechanism proceeds through several key stages:
-
Hydrazone Formation: (4-aminophenyl)hydrazine condenses with acetone to form acetone (4-aminophenyl)hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a rearrangement to form a di-imine intermediate.[2]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The cyclic intermediate eliminates a molecule of ammonia to form the final aromatic indole ring.[4]
Q3: Why is the 5-amino group a potential challenge in this synthesis?
The free amino group on the phenylhydrazine ring is basic and can be protonated by the acid catalyst. This can deactivate the substrate towards the desired cyclization reaction. Furthermore, the amino group can be susceptible to oxidation and may lead to the formation of undesired side products and tars, especially at elevated temperatures. One strategy to circumvent these issues is to use the amino group in a protected form, such as an acetamide, during the synthesis.
Q4: What types of acid catalysts are effective for this reaction?
Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are effective catalysts for the Fischer indole synthesis.[2][5] The choice of catalyst is crucial and can significantly impact the reaction yield and purity of the product.[1] Polyphosphoric acid (PPA) is often used as both a catalyst and a reaction medium, promoting the reaction at elevated temperatures.[3][6]
Q5: What are common methods for purifying the final product?
Purification of this compound can be challenging due to its polarity and potential for decomposition. Common methods include:
-
Column Chromatography: Using silica gel or alumina.
-
Recrystallization: From a suitable solvent system.
-
Steam Distillation: This can be effective for removing non-volatile impurities.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Problem: The reaction yield is consistently low.
-
Potential Cause 1: Ineffective Catalyst. The strength and type of acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction efficiently, while one that is too strong can cause decomposition of the starting material or product.[1]
-
Solution: Experiment with different acid catalysts. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[6] A mixture of acetic acid and sulfuric acid is also a common choice. The optimal catalyst should be determined empirically.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. High temperatures can lead to the formation of tar and polymeric byproducts, while temperatures that are too low will result in an incomplete reaction.
-
Solution: The optimal temperature is dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Potential Cause 3: Decomposition of the Hydrazone Intermediate. The (4-aminophenyl)hydrazone of acetone may be unstable under the reaction conditions.
-
Solution: A one-pot synthesis, where the hydrazone is generated in situ and cyclized without isolation, is often preferable.[8] This minimizes the chance of decomposition.
-
Problem: A significant amount of dark, tarry material is formed.
-
Potential Cause: Oxidation and Polymerization. The free amino group makes the starting material and product susceptible to oxidation, especially at high temperatures and in the presence of strong acids. This can lead to the formation of polymeric tars.
-
Solution 1: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solution 2: Consider protecting the amino group as an acetamide. The acetyl group can be removed by hydrolysis after the indole ring has been formed.
-
Solution 3: Lower the reaction temperature and extend the reaction time, if feasible.
-
Problem: The product is difficult to purify from the reaction mixture.
-
Potential Cause: Presence of Polar Byproducts. The presence of the amino group on the indole ring makes the product relatively polar. Acidic catalysts and tarry materials can co-elute or streak during column chromatography.
-
Solution 1: Before chromatographic purification, perform an aqueous workup. Neutralize the acidic reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product into an organic solvent. A wash with a base can help remove acidic impurities.
-
Solution 2: If silica gel chromatography is not effective, consider using neutral or basic alumina.
-
Solution 3: Recrystallization can be a highly effective method for purification if a suitable solvent is found.
-
Data Presentation
| Catalyst Type | Common Examples | Expected Yield | Potential Issues |
| Brønsted Acids | Acetic Acid, Sulfuric Acid, p-TsOH | Moderate to Good | Can cause charring at high temperatures. |
| Lewis Acids | Zinc Chloride (ZnCl₂) | Good | Can be difficult to remove from the reaction mixture; often requires harsh workup. |
| Polyphosphoric Acid (PPA) | PPA | Good to Excellent | High viscosity can make stirring difficult; requires careful quenching. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis. Optimal conditions may vary and should be determined experimentally.
Materials:
-
(4-aminophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (4-aminophenyl)hydrazine hydrochloride (1.0 eq).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture can be stirred effectively (approximately 10-20 times the weight of the hydrazine).
-
Heat the mixture with stirring to approximately 80-90 °C to ensure homogeneity.
-
Slowly add acetone (1.1 eq) to the reaction mixture.
-
Increase the temperature to 100-120 °C and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-cold water with vigorous stirring.
-
Neutralize the aqueous solution to a pH of 8-9 with a cold aqueous NaOH solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Reaction Mechanism Pathway
This diagram outlines the key mechanistic steps of the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Purification of 5-Amino-2-methylindole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 5-Amino-2-methylindole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely converted chemical intermediates.[1]
-
Byproducts: Compounds formed from side reactions during synthesis. For instance, syntheses like the Fischer indole synthesis can sometimes yield isomeric byproducts.[1]
-
Degradation Products: this compound is sensitive to light, air, and heat, which can lead to the formation of oxidized or polymerized impurities, often appearing as colored contaminants.[1][2]
Q2: How should I store this compound to maintain its purity?
A2: Due to its sensitivity, proper storage is critical. It is recommended to store this compound at 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere like argon.[2]
Q3: My this compound sample is a brown powder. Is it usable?
A3: The pure compound is typically an off-white or light-colored powder. A brown coloration often indicates the presence of oxidized impurities or other byproducts from the synthesis.[1][] While it may not be suitable for all applications, its purity should be verified by analytical methods like TLC or HPLC before use.[1] If high purity is required, further purification is necessary.
Q4: What are the most effective methods for purifying this compound?
A4: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the quantity of material to be purified.
Q5: How can I perform a quick purity check on my sample?
A5: Thin-Layer Chromatography (TLC) is a fast and effective qualitative method to assess purity. A single spot on the TLC plate under UV visualization generally indicates high purity, whereas multiple spots suggest the presence of impurities.[1]
Purification Techniques: Data and Comparison
Quantitative data for specific purification runs of this compound is often proprietary or not published. However, the following tables provide a summary of its known solubility and a comparison of the primary purification techniques.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Acetone | Soluble | [4] |
| Heptane | Sparingly Soluble (Good for recrystallization) | [5] |
| Methanol/Water | Sparingly Soluble (Good for recrystallization) | [6] |
Table 2: Comparison of Primary Purification Techniques
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures.[7] | Differential adsorption of components onto a stationary phase as a mobile phase passes through it.[8] |
| Pros | - Cost-effective- Scalable for large quantities- Can yield very high purity crystalline material | - Excellent for separating complex mixtures- Can separate compounds with similar polarities- Applicable to a wide range of compounds |
| Cons | - Potential for significant product loss in the mother liquor- Not effective if impurities have similar solubility- Requires finding a suitable solvent system | - More time-consuming and resource-intensive- Requires larger volumes of solvent- Potential for product degradation on silica gel |
| Best For | Removing small amounts of impurities from a large amount of product; final purification step. | Separating multiple byproducts from the main product; purification of reaction mixtures with many components. |
Purification Workflows and Logic
Selecting the appropriate purification strategy is crucial for achieving high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 4. This compound | CAS:7570-49-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mt.com [mt.com]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: 5-Amino-2-methylindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methylindole. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][3] For the synthesis of this compound, p-aminophenylhydrazine and acetone are the common starting materials.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
N-N Bond Cleavage: The electron-donating nature of the amino group on the phenylhydrazine precursor can promote the cleavage of the nitrogen-nitrogen bond, leading to byproducts and reduced yields.
-
Tar and Polymer Formation: The use of strong acids and high temperatures can lead to the degradation of starting materials and products, resulting in the formation of insoluble tars and polymers.
-
Incomplete Cyclization: Suboptimal reaction conditions, such as insufficient acid concentration or low temperatures, may lead to incomplete conversion of the hydrazone intermediate to the final indole product.
Q3: How can I minimize the formation of byproducts from N-N bond cleavage?
A3: To minimize N-N bond cleavage, consider the following strategies:
-
Protect the Amino Group: Temporarily protecting the amino group on the phenylhydrazine can reduce its electron-donating effect, thus disfavoring the N-N bond cleavage pathway. An acetyl protecting group is a common choice.
-
Use Milder Acid Catalysts: Employing milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride) can reduce the propensity for N-N bond cleavage compared to strong mineral acids like sulfuric acid.[1][3]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help to favor the desired cyclization reaction over the cleavage side reaction.
Q4: What measures can be taken to prevent the formation of tar and polymers?
A4: To prevent tar and polymer formation, it is crucial to:
-
Control the Reaction Temperature: Avoid excessively high temperatures, which can cause decomposition. A stepwise increase in temperature or the use of a solvent with a suitable boiling point can help maintain control.
-
Ensure Homogeneous Reaction Conditions: Proper stirring and dissolution of reactants can prevent localized overheating and decomposition.
-
Use an Appropriate Acid Concentration: An excess of strong acid can promote polymerization. The optimal acid concentration should be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete hydrazone formation. | Ensure the purity of starting materials. The reaction of p-aminophenylhydrazine and acetone should be allowed to go to completion before initiating the cyclization step. |
| N-N bond cleavage is the dominant reaction pathway. | Protect the amino group of the p-aminophenylhydrazine. Use a milder acid catalyst (e.g., acetic acid, ZnCl₂). Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. | |
| Incomplete cyclization. | Increase the concentration of the acid catalyst. Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid catalyst if milder ones are ineffective, but be mindful of potential side reactions. | |
| Formation of a Dark, Tarry Substance | Decomposition of starting materials or product at high temperatures. | Reduce the reaction temperature. Use a high-boiling point solvent to maintain a consistent and controlled temperature. Ensure efficient stirring. |
| Use of an overly concentrated or strong acid. | Decrease the concentration of the acid catalyst. Switch to a milder acid. | |
| Product is Difficult to Purify | Presence of multiple byproducts. | Optimize the reaction conditions to minimize side reactions (see above). Employ column chromatography for purification, using a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Residual starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time as needed. |
Experimental Protocols
Representative Protocol for the Fischer Indole Synthesis of this compound (with protected amino group)
This protocol involves the protection of the amino group as an acetamide to mitigate N-N bond cleavage.
Step 1: Acetylation of p-Phenylenediamine
-
Dissolve p-phenylenediamine in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-p-phenylenediamine.
-
Filter the precipitate, wash with water, and dry.
Step 2: Diazotization and Reduction to form 4-Acetamidophenylhydrazine
-
Suspend N-acetyl-p-phenylenediamine in dilute hydrochloric acid and cool to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
After diazotization is complete, add a cold solution of stannous chloride in concentrated hydrochloric acid dropwise to reduce the diazonium salt to the hydrazine hydrochloride.
-
Filter the resulting 4-acetamidophenylhydrazine hydrochloride, wash with a small amount of cold water, and dry.
Step 3: Fischer Indole Synthesis
-
To a mixture of 4-acetamidophenylhydrazine hydrochloride and a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid), add acetone dropwise with stirring.
-
Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude 5-acetamido-2-methylindole.
-
Filter the precipitate, wash with water, and dry.
Step 4: Deprotection
-
Reflux the crude 5-acetamido-2-methylindole in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base to precipitate the this compound.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathway and a common side reaction in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-methylindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-2-methylindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method involves a two-step process:
-
Nitration: Electrophilic nitration of 2-methylindole to form 5-nitro-2-methylindole.
-
Reduction: Reduction of the nitro group of 5-nitro-2-methylindole to the corresponding amine.
Another potential, though less direct, route for the indole core synthesis is the Fischer indole synthesis. However, for this specific substitution pattern, the nitration-reduction sequence of a pre-formed indole is often more straightforward.
Q2: I am struggling with the solubility of my indole derivatives during purification. What can I do?
Indole derivatives can sometimes exhibit poor solubility. "Oiling out" during crystallization is a common issue. Consider changing the solvent system or adjusting the cooling rate. If crystallization fails, column chromatography is a reliable alternative. For challenging separations, reverse-phase chromatography might be effective.[1]
Q3: Are there any specific safety precautions I should take when working with the synthesis of this compound?
Yes, several safety precautions are crucial:
-
Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so it's essential to control the temperature carefully, typically with an ice bath.
-
Reduction with SnCl₂/HCl: This reaction is typically performed under acidic conditions. Handle concentrated HCl with care in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate equipment for handling gases.
-
General: Always consult the Safety Data Sheets (SDS) for all reagents used in your synthesis.
Troubleshooting Guides
Low Yield in the Synthesis of this compound
Low yields can occur at either the nitration or reduction stage. The following guide will help you troubleshoot common issues.
| Potential Cause | Troubleshooting Suggestion | Relevant Parameters & Data |
| Incorrect Nitrating Agent/Conditions | The choice of nitrating agent and acid catalyst is critical. A mixture of nitric acid and sulfuric acid is standard. Ensure the reaction is kept at a low temperature (e.g., 0-5 °C) to prevent over-nitration or degradation. | See Table 1 for typical nitration conditions. |
| Substrate Degradation | Indoles can be sensitive to strongly acidic conditions. Minimize the reaction time and maintain a low temperature. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| Formation of Multiple Isomers | While nitration of 2-methylindole under acidic conditions favors the 5-nitro product, other isomers can form. | Purification by column chromatography is often necessary to isolate the desired 5-nitro isomer. |
Table 1: Typical Reaction Conditions for the Nitration of 2-Methylindole
| Parameter | Value | Reference |
| Reagents | 2-methylindole, Sodium Nitrate, Sulfuric Acid | ChemicalBook |
| Temperature | 0 °C | ChemicalBook |
| Reaction Time | ~10 minutes after addition | ChemicalBook |
| Typical Yield | ~96% | ChemicalBook |
| Potential Cause | Troubleshooting Suggestion | Relevant Parameters & Data |
| Incomplete Reaction | The choice of reducing agent and reaction time is crucial. Monitor the reaction by TLC to ensure complete conversion of the starting material. | See Table 2 for a comparison of different reduction methods. |
| Side Reactions | Over-reduction or side reactions can occur, especially with harsh reducing agents. Milder reagents like Fe/NH₄Cl or SnCl₂ are often preferred. | Catalytic hydrogenation can sometimes lead to reduction of the indole ring if not carefully controlled. |
| Product Degradation | Aminoindoles can be sensitive to air and light. It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) and protect the product from light. | Store the final product under an inert atmosphere at a low temperature (2-8 °C). |
| Difficult Purification | The amino group can cause streaking on silica gel columns. Adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can improve the separation. | A typical eluent system for column chromatography is a mixture of ethyl acetate and petroleum ether. |
Table 2: Comparison of Reduction Methods for 5-Nitro-2-methylindole
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Iron in Acidic Media | Fe powder, NH₄Cl, Ethanol/Water | Reflux | Inexpensive, mild, good functional group tolerance.[2][3] | Heterogeneous reaction, may require longer reaction times. |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol | Ultrasonic irradiation or reflux | Mild, good for substrates with sensitive functional groups.[1] | Tin waste can be problematic to dispose of. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Varies (pressure and temperature) | Clean reaction with water as the only byproduct. | Catalyst can be expensive and pyrophoric; potential for over-reduction.[4] |
Experimental Protocols
Protocol 1: Synthesis of 5-nitro-2-methylindole
This protocol is adapted from established methods for the nitration of indole derivatives.
Materials:
-
2-methylindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrate (NaNO₃)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylindole in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.
-
Slowly add a solution of sodium nitrate in concentrated sulfuric acid dropwise via a dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.
-
Carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
The crude 5-nitro-2-methylindole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or used directly in the next step.
Protocol 2: Synthesis of this compound via Fe/NH₄Cl Reduction
This protocol provides a general procedure for the reduction of nitroarenes using iron and ammonium chloride.[2]
Materials:
-
5-nitro-2-methylindole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Saturated sodium carbonate solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-2-methylindole in a mixture of ethanol and water.
-
To this solution, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
To the remaining aqueous solution, add a saturated solution of sodium carbonate until the solution is basic.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Visualized Workflows and Logic
Synthesis Workflow for this compound
Caption: A typical two-step synthesis route for this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: 5-Amino-2-methylindole
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of 5-Amino-2-methylindole to prevent its oxidation. Adherence to these protocols is critical to ensure the integrity and reactivity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
A1: this compound is a heterocyclic aromatic amine. The indole ring and the primary amino group are both susceptible to oxidation.[1] This process can be accelerated by exposure to oxygen, light, heat, and the presence of metal ions, leading to the formation of colored degradation products and a reduction in the compound's purity and reactivity.[1]
Q2: What are the visible signs of this compound degradation?
A2: The primary visual indicator of degradation is a color change. Pure this compound is typically a light-colored powder. Upon oxidation, it can darken significantly, appearing as a red to dark blue to black crystalline powder.[2] Any noticeable deviation from the initial color suggests that the compound has been compromised.
Q3: How can I analytically confirm the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of this compound and to detect degradation products.[1] A pure sample will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to oxidation products.[1][3][4]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere, such as argon or nitrogen.[2] For extended storage, keeping it in a freezer is also recommended. It is crucial to protect the compound from light and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The solid this compound has darkened in color. | Exposure to air (oxygen) and/or light during storage or handling. | Discard the discolored compound as its purity is compromised. Review your storage and handling procedures to ensure a strictly inert and dark environment. Always store under argon or nitrogen and in an amber vial or a container wrapped in foil. |
| Inconsistent or poor results in reactions involving this compound. | The compound may have degraded due to improper handling, leading to lower molar equivalency. | Use a fresh, properly stored sample of this compound. Before use, visually inspect the compound for any color change. If possible, verify the purity of a small sample by TLC or HPLC. |
| The compound changes color immediately upon dissolution in a solvent. | The solvent may contain dissolved oxygen or peroxide impurities. | Use freshly degassed, anhydrous solvents. Solvents should be sparged with an inert gas (argon or nitrogen) for at least 30 minutes before use. Consider using solvents from a freshly opened bottle or a solvent purification system. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol describes the safe handling of this compound using either a glovebox or a Schlenk line to maintain an inert atmosphere.
Using a Glovebox:
-
Preparation: Ensure the glovebox has a stable inert atmosphere (low oxygen and moisture levels). Place all necessary equipment, including spatulas, weighing paper, vials, and pre-dried, degassed solvents, inside the glovebox antechamber and cycle appropriately.
-
Equilibration: Bring the sealed container of this compound inside the glovebox and allow it to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Carefully open the container and weigh the desired amount of the compound onto weighing paper or directly into a pre-tared vial.
-
Sealing: Tightly reseal the main container of this compound. If the vial containing the weighed compound is to be removed from the glovebox, ensure it is sealed with a septum cap or other airtight closure.
-
Cleanup: Clean any spills within the glovebox immediately using appropriate procedures.
Using a Schlenk Line:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Connect the flask containing this compound and the receiving flask to the Schlenk line. Evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Transfer: Under a positive pressure of inert gas, quickly open the flask containing the compound and transfer the desired amount to the receiving flask using a powder funnel.
-
Resealing: Immediately seal both flasks and purge with inert gas to remove any air that may have entered during the transfer.
Protocol 2: Preparing a Stock Solution of this compound
-
Solvent Preparation: Use an anhydrous, high-purity solvent that has been degassed by sparging with argon or nitrogen for at least 30 minutes.
-
Dissolution: In an inert atmosphere (glovebox or Schlenk line), add the degassed solvent to the vial containing the pre-weighed this compound.
-
Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.
-
Storage: If the stock solution is to be stored, it should be kept in a tightly sealed vial with a septum cap, under an inert atmosphere, and refrigerated at 2-8°C. Protect the solution from light. Use the solution as quickly as possible, as compounds are generally less stable in solution.
Data Presentation
Table 1: Overview of Common Antioxidants for Stabilization
| Antioxidant | Mechanism of Action | Typical Concentration | Advantages | Considerations |
| Butylated Hydroxytoluene (BHT) | Radical scavenger; donates a hydrogen atom to peroxy radicals.[7] | 0.01 - 0.1% | Effective at low concentrations; good solubility in organic solvents. | Can sometimes interfere with certain reactions; potential for side products. |
| Ascorbic Acid (Vitamin C) | Radical scavenger; reduces reactive oxygen species.[7][9] | 0.05 - 0.5% | Water-soluble; effective oxygen scavenger. | Less soluble in many organic solvents; can be pH-dependent. |
| α-Tocopherol (Vitamin E) | Chain-breaking antioxidant; donates a phenolic hydrogen to lipid peroxyl radicals.[9] | 0.01 - 0.2% | Natural antioxidant; effective in lipid-rich or non-polar environments. | Can act as a pro-oxidant at high concentrations.[8] |
Mandatory Visualization
Caption: Workflow for preventing the oxidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used [mdpi.com]
Technical Support Center: Functionalization of 5-Amino-2-methylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methylindole.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
This compound has three primary reactive sites for functionalization:
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The 5-amino group: This is a primary aromatic amine and is highly nucleophilic, making it susceptible to acylation, alkylation, and diazotization followed by coupling reactions.
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The indole nitrogen (N-1): The N-H of the indole ring is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation.
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The C-3 position: The C-3 position of the indole ring is electron-rich and prone to electrophilic substitution.
The challenge in functionalizing this molecule often lies in achieving regioselectivity between these sites.
Q2: I am getting a low yield in my acylation reaction. What are the possible causes?
Low yields in the acylation of this compound can arise from several factors:
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Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
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Side reactions: Competitive acylation at the indole nitrogen (N-1) can occur, especially if a strong base is used.
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Decomposition: The starting material or product may be unstable under the reaction conditions.
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Poor quality reagents: Impure starting material, acylating agent, or solvent can lead to side reactions and reduced yields.
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Inefficient purification: Product loss during workup and purification steps is a common cause of low isolated yields.
Q3: How can I selectively functionalize the 5-amino group over the indole nitrogen?
Achieving selectivity for the 5-amino group often involves careful selection of reaction conditions and, in some cases, the use of protecting groups.
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For acylation: Running the reaction at a low temperature (e.g., 0 °C) without a strong base can favor acylation of the more nucleophilic 5-amino group.
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For alkylation: Direct alkylation can be challenging to control. Using a protecting group on the indole nitrogen is often the most reliable strategy. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and SEM (2-(trimethylsilyl)ethoxymethyl). After functionalizing the 5-amino group, the protecting group can be removed.
Troubleshooting Guides
Acylation of the 5-Amino Group
Issue: Low yield or mixture of products (N-1 acylation).
| Potential Cause | Suggested Solution |
| Reaction Conditions | Optimize reaction time and temperature. Monitor the reaction by TLC to determine the point of maximum conversion. |
| Base | If using a base, consider a milder, non-nucleophilic base like pyridine or triethylamine. Stronger bases can deprotonate the indole nitrogen, leading to N-1 acylation. |
| Reagent Purity | Ensure the purity of this compound, the acylating agent, and the solvent. Impurities can lead to undesired side reactions. |
| Purification | Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired 5-acylamino product from the N-1 acylated isomer and unreacted starting material.[1] |
Experimental Protocol: N-Acetylation of this compound
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Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add pyridine (1.2 eq) to the solution.
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Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Acylating Agent | Product | Typical Yield (%) |
| Acetic Anhydride | 5-Acetylamino-2-methylindole | 85-95 |
| Benzoyl Chloride | 5-Benzoylamino-2-methylindole | 80-90 |
Alkylation
Issue: Poor regioselectivity (alkylation at N-1, 5-amino, and C-3).
| Potential Cause | Suggested Solution |
| Direct Alkylation | Direct alkylation is often unselective. It is highly recommended to use a protecting group strategy. |
| Protecting Group Strategy | 1. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). 2. Perform the alkylation of the 5-amino group. 3. Deprotect the indole nitrogen. |
| Choice of Base | The choice of base is critical. A mild base is preferred to avoid deprotonation of the indole N-H if it is not protected. |
| Catalyst | For C-H alkylation, specialized catalysts and directing groups are often necessary to achieve regioselectivity.[2] |
Experimental Protocol: N-Alkylation of the 5-Amino Group (with N-1 Protection)
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Protect the indole nitrogen of this compound with a suitable protecting group (e.g., Boc anhydride).
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Dissolve the N-1 protected this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
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Add a mild base such as potassium carbonate (1.5 eq).
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Add the alkylating agent (e.g., methyl iodide, 1.2 eq).
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Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
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After completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the N-alkylated product by column chromatography.
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Deprotect the indole nitrogen under appropriate conditions (e.g., TFA for Boc group).
Diazotization and Azo Coupling
Issue: Decomposition of the diazonium salt or low yield of the azo dye.
| Potential Cause | Suggested Solution |
| Temperature Control | Diazotization reactions must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3] |
| Acid Concentration | A sufficient amount of acid (e.g., HCl) is crucial for the formation of nitrous acid and the stabilization of the diazonium salt. |
| Coupling Partner | The coupling partner should be an electron-rich aromatic compound (e.g., β-naphthol, phenol, or an aniline derivative). |
| pH of Coupling Reaction | The pH of the coupling reaction is critical. Coupling with phenols is typically done under slightly alkaline conditions, while coupling with anilines is performed under slightly acidic conditions. |
Experimental Protocol: Synthesis of an Azo Dye from this compound
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Diazotization:
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Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a cold aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.
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Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
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In a separate beaker, dissolve the coupling agent (e.g., β-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.
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Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the low temperature.
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A colored precipitate of the azo dye should form immediately.
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Continue stirring for 30 minutes to ensure complete coupling.
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Collect the dye by filtration, wash with cold water, and dry.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Reaction pathway for the acylation of this compound.
References
Stability issues of 5-Amino-2-methylindole in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Amino-2-methylindole in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, temperatures of 2-8°C or freezer conditions (at or below -20°C) are recommended to minimize degradation.[] It is also advised to protect the compound from light.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances should be avoided to prevent rapid degradation.
Q4: How stable is this compound in solution?
A4: While stock solutions in solvents like DMSO can be stored at -20°C for several months, it is generally recommended to prepare solutions fresh on the day of use. This suggests that the compound may have limited stability in solution, and its stability can be influenced by the solvent, storage temperature, and exposure to light and air.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of this compound, which contains an amino group and an indole ring, the primary degradation pathways are likely to be oxidation and reactions involving the amino group. The indole ring is susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts or ring-opened species. The amino group can also be a site for oxidative degradation or unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., darkening) | Oxidation due to improper storage (exposure to air, light, or moisture). | Discard the product if significant discoloration is observed. Ensure future storage is in a tightly sealed container, protected from light, and in a dry, cool environment. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) of a freshly prepared solution. | Impurities in the starting material or rapid degradation upon dissolution. | Check the certificate of analysis for the purity of the starting material. Prepare the solution immediately before analysis and minimize its exposure to light and elevated temperatures. |
| Loss of compound potency or inconsistent results over time in solution-based assays. | Degradation of this compound in the chosen solvent. | Perform a stability study in the specific solvent and under your experimental conditions. Consider preparing fresh solutions for each experiment or storing stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Precipitation observed in a stored solution. | Poor solubility or degradation leading to insoluble byproducts. | Confirm the solubility of this compound in the chosen solvent at the desired concentration. If solubility is not the issue, the precipitate may be a degradation product, indicating instability. |
Stability Data in Different Solvents
The following table provides illustrative data on the stability of this compound in various solvents under different storage conditions. This data is intended as a guideline; it is crucial to perform your own stability studies for your specific experimental conditions.
| Solvent | Storage Condition | Purity (%) after 24 hours | Purity (%) after 72 hours | Purity (%) after 1 week |
| DMSO | Room Temperature (20-25°C), Exposed to Light | 95.2 | 88.5 | 75.1 |
| Room Temperature (20-25°C), Protected from Light | 98.1 | 95.3 | 91.8 | |
| 4°C, Protected from Light | 99.2 | 98.7 | 97.5 | |
| -20°C, Protected from Light | >99.5 | >99.5 | 99.3 | |
| Acetonitrile | Room Temperature (20-25°C), Protected from Light | 97.5 | 93.1 | 87.4 |
| 4°C, Protected from Light | 98.9 | 97.8 | 96.2 | |
| Methanol | Room Temperature (20-25°C), Protected from Light | 96.8 | 91.5 | 84.2 |
| 4°C, Protected from Light | 98.5 | 97.1 | 95.0 | |
| Dichloromethane | Room Temperature (20-25°C), Protected from Light | 94.3 | 85.2 | 72.9 |
Experimental Protocol: Assessing the Stability of this compound by HPLC
This protocol outlines a general procedure for conducting a forced degradation study and for evaluating the stability of this compound in a specific solvent.
Objective: To determine the stability of this compound in a selected solvent under various conditions and to identify potential degradation products using a stability-indicating HPLC method.
Materials:
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This compound
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HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies
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pH meter
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Volumetric flasks and pipettes
Procedure:
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HPLC Method Development:
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Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
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A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
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Detection is typically performed at the λmax of this compound.
-
-
Forced Degradation Study:
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To generate potential degradation products and validate the stability-indicating nature of the HPLC method, perform forced degradation studies.
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Acid Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
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Base Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before injection.
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Oxidative Degradation: Dissolve this compound in the chosen solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.
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Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber) for a defined period.
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Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures.
-
-
Solution Stability Study:
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Prepare stock solutions of this compound in the solvents of interest at a known concentration.
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Divide the solutions into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours, and 1 week).
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Store the aliquots under different conditions:
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Room temperature, exposed to light
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Room temperature, protected from light
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4°C, protected from light
-
-20°C, protected from light
-
-
At each time point, analyze the samples by the validated HPLC method.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Identify and quantify any significant degradation products. The peak area of the degradation products can be used to assess the extent of degradation.
-
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 5-Amino-2-methylindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Amino-2-methylindole derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?
A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. Subsequently, you can explore the use of co-solvents to enhance solubility for preliminary in vitro assays. For instance, Dimethyl Sulfoxide (DMSO) is a common choice, but it's important to keep the final concentration low (typically <0.5%) to avoid cellular toxicity.
Q2: I am observing precipitation of my compound in my aqueous assay buffer. How can I resolve this?
A2: Precipitation during an assay can be addressed by several methods. Consider adjusting the pH of your buffer, as the solubility of ionizable compounds can be pH-dependent. Alternatively, incorporating solubilizing agents like cyclodextrins can form inclusion complexes with your compound, thereby increasing its aqueous solubility.[1]
Q3: What are the most effective long-term strategies for improving the solubility of this compound derivatives for in vivo studies?
A3: For in vivo applications, more robust formulation strategies are necessary. The most common and effective approaches include salt formation, co-crystallization, and the preparation of amorphous solid dispersions. These techniques aim to alter the solid-state properties of the drug to enhance its dissolution rate and solubility.
Q4: How do I choose between salt formation and co-crystallization?
A4: The choice between salt formation and co-crystallization depends on the physicochemical properties of your this compound derivative. Salt formation is applicable if your molecule has an ionizable group (in this case, the amino group). A general guideline is that the pKa difference between the active pharmaceutical ingredient (API) and the co-former should be less than 0 for co-crystal formation, while a difference greater than 3 typically leads to salt formation.[2][3]
Q5: Are there any analytical techniques to confirm the successful formation of a salt or co-crystal?
A5: Yes, several analytical techniques can be employed. Powder X-ray Diffraction (PXRD) is essential to identify new crystalline forms. Differential Scanning Calorimetry (DSC) can be used to determine the melting point of the new solid form, which is typically different from the parent compound. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide evidence of intermolecular interactions between the API and the co-former.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution When Diluting from a DMSO Stock
-
Symptom: A precipitate is observed immediately upon diluting a concentrated DMSO stock solution of a this compound derivative into an aqueous buffer.
-
Possible Cause: The aqueous buffer lacks sufficient solubilizing capacity for the compound at the desired final concentration.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Determine the maximum achievable concentration in the aqueous buffer without precipitation.
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Increase Co-solvent Concentration: If the experimental system allows, gradually increase the percentage of the organic co-solvent (e.g., ethanol, PEG 400) in the final solution.
-
Utilize a Surfactant: Add a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, to the aqueous buffer to aid in solubilization.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental data when testing the biological activity of a this compound derivative.
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Possible Cause: The compound may not be fully dissolved in the assay medium, leading to inconsistent concentrations of the active compound.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding the compound to the assay medium, carefully inspect for any signs of precipitation.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in the specific assay buffer to understand the compound's solubility behavior over the time course of the experiment.
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Employ Cyclodextrins: Incorporate a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into the assay buffer to enhance and stabilize the compound's solubility.
-
Data Presentation
The following table summarizes hypothetical quantitative data on the solubility enhancement of a model this compound derivative using various techniques.
| Technique | Solvent/Co-former | Apparent Solubility (µg/mL) | Fold Increase |
| None (Intrinsic) | Water (pH 7.4) | 1.5 | 1 |
| Co-solvency | 10% Ethanol in Water | 15 | 10 |
| 10% PEG 400 in Water | 25 | 16.7 | |
| pH Adjustment | pH 2.0 Buffer | 50 | 33.3 |
| Cyclodextrin Complexation | 2% HP-β-CD in Water | 120 | 80 |
| Salt Formation | Hydrochloride Salt | 500 | 333.3 |
| Co-crystallization | Succinic Acid | 350 | 233.3 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin (Co-precipitation Method)
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Preparation of Cyclodextrin Solution: Dissolve an appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water to achieve the desired concentration (e.g., 2% w/v).
-
Addition of this compound Derivative: Add an excess amount of the powdered this compound derivative to the HP-β-CD solution.
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Equilibration: Stir the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Separation of Undissolved Compound: Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved compound.
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Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved this compound derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Salt Formation (Hydrochloride Salt)
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Dissolution of the Free Base: Dissolve the this compound derivative (the free base) in a suitable organic solvent, such as isopropanol.
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Addition of Acid: Stoichiometrically add a solution of hydrochloric acid (e.g., 1M in diethyl ether) to the solution of the free base while stirring.
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Precipitation of the Salt: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath.
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Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Characterization: Confirm the formation of the salt using techniques like PXRD and DSC.
Protocol 3: Co-crystal Formation (with Succinic Acid via Slurrying)
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Molar Ratio Selection: Weigh equimolar amounts of the this compound derivative and succinic acid.
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Slurrying: Place the physical mixture in a vial and add a small amount of a suitable solvent (e.g., a mixture of ethanol and water) in which both components have limited solubility.
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Equilibration: Stir the slurry at room temperature for an extended period (e.g., 3-7 days).
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Isolation: Isolate the solid by filtration and allow it to air dry.
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Characterization: Analyze the solid using PXRD to confirm the formation of a new crystalline phase, indicating co-crystal formation.[2][3]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrins.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of impurities in 5-Amino-2-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methylindole. It addresses common issues related to the identification and removal of impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound?
A1: Impurities in this compound typically originate from three main sources:
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Synthesis Byproducts: The Fischer indole synthesis, a common method for preparing this compound from p-aminophenylhydrazine and acetone, can lead to the formation of side products. These can include isomeric indole structures (e.g., 4-amino-2-methylindole or 6-amino-2-methylindole if starting materials are not pure), indolenine isomers, and polymeric materials.
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Unreacted Starting Materials: Residual p-aminophenylhydrazine and acetone from an incomplete reaction are common process-related impurities.
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Degradation Products: this compound is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities. The amino group makes the indole ring more electron-rich and thus more prone to oxidation.
Q2: My this compound sample is discolored (e.g., pink, brown, or dark). Does this indicate the presence of impurities?
A2: Yes, discoloration is a strong indicator of impurities. Pure this compound is typically an off-white to light-colored crystalline solid. The development of color, often pink, brown, or even dark purple, is usually due to the formation of oxidation products. While the presence of minor colored impurities may not affect all applications, it is crucial to assess the purity of the material before use in sensitive experiments, such as in drug development.
Q3: How can I quickly check the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative assessment of purity. A single spot on the TLC plate under UV visualization and/or after staining with an appropriate reagent is a good indication of high purity. The presence of multiple spots suggests the presence of impurities. For visualization, a UV lamp (254 nm) can be used, and staining with a ninhydrin solution can help detect primary amine-containing compounds.[1]
Q4: What are the potential impacts of impurities in my experiments?
A4: Impurities in this compound can have several adverse effects on research and drug development, including:
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Altering the pharmacological or toxicological profile of the compound.
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Leading to the formation of undesired side products in subsequent synthetic steps.
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Interfering with analytical assays, leading to inaccurate results.
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Causing issues with crystal formation and solid-state properties.
Troubleshooting Guides
Issue 1: Multiple spots are observed on the TLC plate.
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Possible Cause 1: Incomplete Reaction.
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Identification: One of the extraneous spots may correspond to the starting materials (e.g., p-aminophenylhydrazine). Co-spotting with the starting material can confirm this.
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Solution: If the reaction is incomplete, consider optimizing the reaction conditions, such as extending the reaction time, increasing the temperature, or using a more effective catalyst.
-
-
Possible Cause 2: Formation of Side Products.
-
Identification: Side products from the Fischer indole synthesis can include isomeric indoles or indolenine intermediates. These may appear as spots with different Rf values.
-
Solution: Purification via column chromatography or recrystallization is necessary to remove these impurities.
-
-
Possible Cause 3: Sample Degradation.
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Identification: The appearance of new, often colored, spots on the TLC plate over time can indicate degradation.
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Solution: Store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8 °C) to minimize degradation.[2] If degradation has occurred, purification is required.
-
Issue 2: The purified this compound is still colored.
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Possible Cause 1: Inefficient Removal of Oxidized Impurities.
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Identification: Highly colored, polar impurities may streak on the TLC plate or remain at the baseline.
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Solution: Treatment with activated carbon during the recrystallization process can help adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.
-
-
Possible Cause 2: Co-crystallization of Impurities.
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Identification: Even after recrystallization, some impurities may have similar solubility profiles and co-crystallize with the product.
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Solution: Try a different recrystallization solvent or a solvent system with different polarity. If recrystallization is ineffective, column chromatography is a more powerful purification technique.
-
Data Presentation
Table 1: Comparison of Purification Methods for Aminoindoles (Representative Data)
| Purification Method | Starting Purity (GC, %) | Final Purity (GC, %) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~90% | >98% | 60-75% | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel) | ~90% | >99% | 50-65% | More effective for separating closely related isomers. |
| Acid-Base Extraction | ~85% | ~95% | 70-85% | Good for removing non-basic impurities, but may require further purification. |
Note: This data is representative for aminoindoles and may vary depending on the specific impurities present and the experimental conditions.
Experimental Protocols
Protocol 1: Identification of Impurities by Thin-Layer Chromatography (TLC)
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Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).
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Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.
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Spotting: Apply small spots of the solutions to the baseline of the TLC plate. It is also recommended to spot the starting materials as references if available.
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Development: Develop the plate in a sealed chamber with an appropriate mobile phase. A common system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
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Visualization:
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UV Light: View the dried plate under a UV lamp at 254 nm. Most indole derivatives are UV-active and will appear as dark spots.
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Staining: For enhanced visualization of amine-containing compounds, spray the plate with a ninhydrin solution and gently heat. Primary amines will typically appear as pink or purple spots.[1]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots in the crude sample lane indicates impurities.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Determine a suitable solvent or solvent pair. This compound is soluble in solvents like ethanol, methanol, and ethyl acetate. A common technique is to use a binary solvent system such as ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
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Dissolution: In a flask, add the crude this compound and the primary solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If using a binary solvent system, the second solvent (anti-solvent, e.g., water or hexane) can be added slowly to the hot solution until it becomes slightly cloudy, then reheated until clear before cooling.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase system by running TLCs in various solvent mixtures. A gradient of hexane and ethyl acetate is often effective. For amino compounds that may interact strongly with silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve the peak shape and recovery.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and add it to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluent.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 275 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Protocol 5: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Due to the low volatility of this compound, derivatization is often necessary. Silylation (e.g., with BSTFA) or acylation can be employed to increase volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Injector Temperature: 250-280 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Analysis: Identify impurities by comparing their mass spectra with library databases and by interpreting the fragmentation patterns.
Visualizations
Caption: Fischer Indole Synthesis of this compound and Potential Impurity Formation.
References
Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-methylindole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the production of 5-Amino-2-methylindole. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
The most prevalent methods for the large-scale synthesis of this compound are:
-
Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the synthesis often starts from p-nitrophenylhydrazine and acetone, followed by reduction of the nitro group.[1][2]
-
Reduction of 5-Nitro-2-methylindole: This is a key step in many synthetic pathways where 2-methyl-5-nitroindole is synthesized first and then reduced to the target amine. Common reducing agents for industrial scale include catalytic hydrogenation (e.g., using Palladium on carbon) or metal/acid combinations like iron in acetic acid.[7][8]
Q2: What are the primary challenges when scaling up the Fischer indole synthesis of this compound?
Scaling up the Fischer indole synthesis presents several challenges:
-
Exothermic Reaction Control: The reaction is often exothermic, and maintaining uniform temperature in a large reactor is critical to prevent side reactions and tar formation.[9][10]
-
Acid Catalyst Selection and Concentration: The choice and amount of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) are crucial and often require optimization at scale to maximize yield and minimize degradation.[10][11]
-
Impurity Profile: Impurities in starting materials that are negligible at the lab scale can become significant at a larger scale, affecting reaction efficiency and final product purity.[9]
-
Work-up and Product Isolation: Handling large volumes of acidic reaction mixtures and isolating the product efficiently and safely are key considerations.
Q3: How can I improve the yield and purity of this compound during production?
To enhance yield and purity:
-
Starting Material Quality: Ensure high purity of reactants, particularly the arylhydrazine and carbonyl compounds, to minimize side reactions.[10]
-
Process Parameter Optimization: Carefully control reaction temperature, reaction time, and agitation speed.
-
Purification Method: For the final product, recrystallization is a common and effective method for achieving high purity.[12] The choice of solvent for recrystallization is critical and may require screening.
Q4: What are the safety considerations for the large-scale synthesis of this compound?
Key safety considerations include:
-
Handling of Hazardous Reagents: Use appropriate personal protective equipment (PPE) when handling strong acids (e.g., PPA, H₂SO₄), flammable solvents, and potentially toxic hydrazines.
-
Exothermic Reactions: Implement robust temperature monitoring and control systems to manage exothermic reactions.
-
Catalyst Handling: Be cautious when handling pyrophoric catalysts like Raney Nickel.
-
Pressure Management: For catalytic hydrogenation, ensure the reactor is properly rated for the intended pressure and that appropriate safety measures are in place.
Troubleshooting Guides
Guide 1: Fischer Indole Synthesis - Low Yield and Impurity Formation
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for decomposition.- Optimize the acid catalyst and its concentration.[10][11] |
| Decomposition of starting material or product. | - Lower the reaction temperature.- Use a milder acid catalyst. | |
| Poor quality of starting materials. | - Analyze the purity of the arylhydrazine and carbonyl compound and purify if necessary.[9] | |
| Tar/Polymer Formation | Excessive heat or high acid concentration. | - Improve reactor agitation and cooling efficiency to ensure uniform temperature.- Reduce the concentration of the acid catalyst or add it portion-wise.[9] |
| Formation of Isomeric Impurities | Use of unsymmetrical ketones. | - While acetone for 2-methylindole is symmetrical, ensure no other ketones are present as impurities. |
| Difficulty in Product Isolation | Product "oiling out" during crystallization. | - Change the solvent system for crystallization.- Adjust the cooling rate during crystallization.[9] |
Guide 2: Reduction of 5-Nitro-2-methylindole - Incomplete Reduction or Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactive catalyst (catalytic hydrogenation). | - Use fresh, high-quality catalyst.- Ensure proper catalyst dispersion and agitation. |
| Insufficient reducing agent. | - Increase the stoichiometry of the reducing agent (e.g., iron, tin). | |
| Low reaction temperature or pressure (catalytic hydrogenation). | - Increase the hydrogen pressure and/or reaction temperature according to safety protocols. | |
| Formation of Azo/Azoxy Impurities | Use of certain metal hydrides. | - Avoid using metal hydrides like LiAlH₄ for the reduction of aryl nitro compounds to anilines.[7] |
| Insufficiently acidic conditions (metal/acid reduction). | - Ensure the reaction medium remains acidic throughout the addition of the metal. | |
| Difficult Catalyst Filtration | Fine catalyst particles (e.g., Raney Nickel). | - Use a filter aid like celite for easier filtration.- Ensure the catalyst has settled before attempting to filter. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Fischer Indole Synthesis and Subsequent Reduction
Step 1: Synthesis of 2-Methyl-5-nitroindole
-
Reaction Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge p-nitrophenylhydrazine and a suitable solvent (e.g., ethanol or acetic acid).
-
Hydrazone Formation: Slowly add acetone to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain the temperature below 40 °C. Stir for 1-2 hours until hydrazone formation is complete (monitored by TLC/HPLC).
-
Cyclization: To the hydrazone mixture, slowly and carefully add a pre-heated acid catalyst such as polyphosphoric acid (PPA) at a controlled temperature (e.g., 90-100 °C).[12]
-
Reaction Monitoring: Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC/HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a cold solvent like ethanol.
-
Drying: Dry the crude 2-methyl-5-nitroindole under vacuum.
Step 2: Reduction of 2-Methyl-5-nitroindole to this compound
-
Reaction Setup: In a hydrogenation reactor, suspend the 2-methyl-5-nitroindole in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of reaction samples.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Quantitative Data Summary
The following tables summarize typical reaction parameters for the synthesis of this compound at different scales. Note that these are illustrative, and optimal conditions may vary.
Table 1: Synthesis of 2-Methyl-5-nitroindole via Fischer Indole Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| p-Nitrophenylhydrazine | 10 g | 1 kg | 50 kg |
| Acetone | 1.2 - 1.5 eq | 1.2 - 1.5 eq | 1.2 - 1.5 eq |
| Acid Catalyst (PPA) | ~50 g | ~5 kg | ~250 kg |
| Temperature | 90-100 °C | 90-100 °C | 90-100 °C |
| Reaction Time | 2-4 hours | 3-5 hours | 4-6 hours |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Purity (crude) | >95% | >90% | >85% |
Table 2: Reduction of 2-Methyl-5-nitroindole to this compound
| Parameter | Lab Scale (8 g) | Pilot Scale (800 g) | Production Scale (40 kg) |
| 2-Methyl-5-nitroindole | 8 g | 800 g | 40 kg |
| Catalyst (10% Pd/C) | 5-10 mol% | 3-7 mol% | 2-5 mol% |
| Hydrogen Pressure | 50-100 psi | 50-100 psi | 50-100 psi |
| Temperature | 40-60 °C | 40-60 °C | 40-60 °C |
| Reaction Time | 4-8 hours | 6-12 hours | 8-16 hours |
| Typical Yield | >95% | >90% | >85% |
| Purity (after recrystallization) | >99% | >99% | >99% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Fischer indole synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Amino-2-methylindole and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3] The strategic placement and nature of substituents on the indole ring profoundly influence its chemical reactivity and biological function.[4] This guide provides an objective comparison of the reactivity of 5-Amino-2-methylindole with other representative indole derivatives, supported by experimental data. We will explore key chemical transformations, including electrophilic substitution and N-alkylation, and discuss the relevance of these compounds in modulating critical signaling pathways.
The Influence of Substituents on Indole Reactivity
The chemical behavior of the indole ring is governed by the high electron density of its bicyclic structure, particularly the pyrrole moiety. This electron-rich nature makes it highly susceptible to electrophilic attack, which preferentially occurs at the C3 position.[5] The introduction of substituents can either enhance or diminish this inherent reactivity.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the indole ring through resonance and inductive effects. This enhances the nucleophilicity of the ring, making it more reactive towards electrophiles.
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) and nitro (-NO₂) deactivate the indole ring by withdrawing electron density, thereby reducing its nucleophilicity and reactivity in electrophilic substitution reactions.[6]
This compound is a "super-activated" indole derivative. It features a strong electron-donating amino group at the C5 position and a weakly electron-donating methyl group at the C2 position. This combination significantly increases the electron density of the ring system, making it a highly reactive and versatile building block in pharmaceutical synthesis.[7]
Quantitative Comparison of Indole Nucleophilicity
The reactivity of various indoles towards electrophiles has been quantified by determining their nucleophilicity parameters (N and s).[8][9] The parameter 'N' represents the inherent nucleophilicity of the indole, while 's' is a sensitivity parameter. Higher 'N' values indicate greater nucleophilic reactivity. The data clearly illustrates the activating effect of the C5-methoxy group (an EDG) and the deactivating effect of the C5-cyano group (an EWG) compared to the parent indole. While specific data for this compound is not listed in these studies, the strong electron-donating nature of the amino group suggests its 'N' value would be significantly higher than that of 5-methoxyindole.
| Indole Derivative | Substituent Type | Nucleophilicity Parameter (N) | Relative Reactivity Trend |
| This compound | Strong EDG (-NH₂) + Weak EDG (-CH₃) | Expected to be > 8.5 | Very High |
| 5-Methoxyindole | Strong EDG (-OCH₃) | 8.36 | High |
| Indole (Parent) | None | 7.42 | Moderate |
| 5-Cyanoindole | Strong EWG (-CN) | 4.88 | Low |
Table 1: Comparison of Nucleophilicity Parameters for Substituted Indoles. Data sourced from kinetic studies of reactions with benzhydryl cations.[9] The value for this compound is an educated projection based on substituent effects.
Comparative Reactivity in Key Chemical Reactions
The enhanced electron density of this compound makes it highly susceptible to a variety of chemical transformations.
Electrophilic Aromatic Substitution
This is the hallmark reaction of indoles. Due to the strong activating -NH₂ group, this compound is expected to undergo electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, under milder conditions and at a faster rate than less activated indoles like the parent indole or 5-nitroindole.[6][10]
The general workflow for comparing the reactivity of different indoles in an electrophilic substitution reaction is outlined below.
N-Alkylation
N-alkylation is a crucial reaction for modifying the properties of indole-based drug candidates.[11] While indoles can be alkylated at the N1 position, competing C3 alkylation can be an issue.[12] The nucleophilicity of the indole nitrogen is a key factor. For highly activated indoles like this compound, careful selection of the base and reaction conditions is necessary to favor N-alkylation over potential side reactions on the electron-rich ring. In contrast, deactivating groups can make N-alkylation more difficult, requiring stronger bases or higher temperatures.[12]
Experimental Protocols
Protocol 1: Comparative Vilsmeier-Haack Reaction
This protocol is designed to compare the formylation at the C3 position for different indole derivatives.
1. Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
2. Reaction:
-
In separate, parallel reaction flasks, dissolve each indole substrate (this compound, indole, 5-nitroindole; 1.0 equiv.) in anhydrous DMF.
-
Cool the indole solutions to 0 °C.
-
Slowly add the pre-formed Vilsmeier reagent to each indole solution via cannula.
-
Monitor the reactions by Thin Layer Chromatography (TLC). It is expected that the reaction with this compound will proceed much faster than the others.
-
After completion (or a set time, e.g., 2 hours), carefully pour each reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.
3. Work-up and Purification:
-
Stir the mixture until the ice has melted and a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the corresponding indole-3-carboxaldehyde.
-
Compare the isolated yields to assess the relative reactivity of the substrates.[6]
Protocol 2: Comparative N-Alkylation
This protocol compares the ease of N-alkylation using a standard alkylating agent.
1. Reaction Setup:
-
To three separate, oven-dried flasks under a nitrogen atmosphere, add the indole substrate (this compound, indole, 5-cyanoindole; 1.0 equiv.) and a polar aprotic solvent like DMF.
-
Cool the solutions to 0 °C.
-
Add a base, such as sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil), portion-wise to each flask.
-
Allow the mixtures to stir at room temperature for 30-60 minutes to form the indole anion.
2. Alkylation:
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise to each reaction mixture at 0 °C.
-
Allow the reactions to warm to room temperature and stir overnight. Monitor progress by TLC.
3. Work-up and Purification:
-
Quench the reactions by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the N-alkylated indole.
-
Compare the yields to determine the relative efficiency of N-alkylation for each substrate.[12]
Relevance in Drug Discovery & Signaling Pathways
Indole derivatives are privileged structures in drug discovery because they can interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][13] This allows them to modulate cellular signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The substituents on the indole ring are critical for tuning the binding affinity and selectivity for these targets. The enhanced reactivity of this compound makes it an excellent starting point for the rapid synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies to identify potent and selective drug candidates.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted indoles: Significance and symbolism [wisdomlib.org]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
5-Amino-2-methylindole: A Versatile Scaffold for Modern Drug Discovery
A Comparative Guide to its Performance and Potential as a Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] Among its numerous derivatives, 5-Amino-2-methylindole has emerged as a particularly promising starting point for the development of novel therapeutics across various disease areas, including cancer, inflammatory conditions, and infectious diseases. This guide provides a comparative analysis of the this compound scaffold against other established pharmacophores, supported by experimental data, to validate its potential in drug development programs.
Performance Comparison: this compound Derivatives vs. Alternative Scaffolds
The versatility of the this compound scaffold is evident in its derivatives' potent inhibitory activities against a range of therapeutically relevant targets. The following tables summarize the in vitro efficacy of indole derivatives, including those with amino substitutions, against key biological targets, juxtaposed with the performance of alternative chemical scaffolds.
Disclaimer: The data presented for "Indole Derivatives" serves as a proxy for the potential of the this compound scaffold, based on available research on substituted indoles.
Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[4]
| Scaffold | Compound Example | Target | IC50 (nM) | Reference |
| Indole | Indole Derivative 18b | VEGFR-2 | 70 | [5] |
| Indole | Indole-2-carboxamide Ve | VEGFR-2 | 1.10 | [6] |
| Indole | Indolin-2-one 17a | VEGFR-2 | 78 | [7] |
| Quinazoline | Quinazoline Urea Derivative 143c | VEGFR-2 | Potent (nM range) | [1] |
| Piperazinylquinoxaline | Piperazinylquinoxaline 11 | VEGFR-2 | 190 | [8] |
| Nicotinamide | Nicotinamide Derivative 8 | VEGFR-2 | 77.02 | [9] |
Table 2: Inhibition of mTOR (mammalian Target of Rapamycin)
The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[10]
| Scaffold | Compound Example | Target | IC50 (nM) | Reference |
| Indole | Indole Derivative HA-2l | mTOR | 66 | [10] |
| Indole | Indole Derivative HA-2c | mTOR | 75 | [10] |
| Imidazo[4,5-c]quinoline | NVP-BEZ235 | mTOR | 20.7 | [] |
| Triazine | PKI-587 | mTOR | 1.6 | [] |
| 2-Aminothiazole | Derivative 5a | mTOR/EGFR | 33,520 | [12] |
Table 3: Inhibition of 5-Lipoxygenase (5-LOX)
5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3]
| Scaffold | Compound Example | Target | IC50 (µM) | Reference |
| Indole | Indole Derivative 1 | 5-LOX | 0.6 | [3] |
| Indole | Indole Derivative 9 | 5-LOX | 0.2 | [3] |
| Benzothiophene | Zileuton | 5-LOX | 3.7 | [3] |
| Thiazole | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | [3] |
Table 4: Antiplasmodial Activity against Plasmodium falciparum
The urgent need for new antimalarials drives the exploration of novel chemical scaffolds.
| Scaffold | Compound Example | Strain | IC50 (nM) | Reference |
| Aminoindole | Genz-644442 | 3D7 (drug-sensitive) | 200 | [13] |
| Aminoindole | Genz-668764 | 3D7 (drug-sensitive) | 28 - 65 | [13] |
| 4-Aminoquinoline | Chloroquine | CQ-susceptible | ≤25 | [14] |
| Beta Amino Ketone | Compound 1 | W2 (CQ-resistant) | 980 | [15] |
| 4-Quinolone | Compound 1 | - | 210 | [16] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the validation process, this section includes diagrams of key signaling pathways and a generalized experimental workflow for inhibitor screening.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: mTOR Signaling Pathway and Point of Inhibition.
Caption: Generalized In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies for the key assays are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
Procedure:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.
-
Dispense 25 µL of the master mix into each well of a 96-well plate.
-
Add 5 µL of the test compound at various concentrations to the designated wells. Control wells receive 5 µL of the vehicle (e.g., DMSO).
-
To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme to each well, except for the "blank" wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 50 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Plasmodium falciparum Growth Inhibition Assay
This assay measures the ability of a test compound to inhibit the growth of P. falciparum in red blood cells.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected red blood cells (typically 0.5% parasitemia and 2% hematocrit) to each well.
-
Include control wells with infected red blood cells (no compound) and uninfected red blood cells (background).
-
Incubate the plates at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) for 72 hours.
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence and calculate the percent inhibition to determine the IC50 value.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the 5-LOX enzyme.
Materials:
-
Purified human 5-LOX enzyme
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme solution.
-
Add the test compound at various concentrations to the reaction mixture and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes), which corresponds to the formation of the 5-LOX product.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition and calculate the IC50 value.
Conclusion
The this compound scaffold demonstrates significant potential as a versatile platform for the design of potent and selective inhibitors against a range of high-value drug targets. The comparative data presented herein highlights the competitive, and in some cases superior, efficacy of indole-based compounds against established alternative scaffolds. The adaptability of the indole core allows for fine-tuning of its pharmacological properties through synthetic modifications, making it an attractive starting point for lead optimization campaigns. Further exploration and derivatization of the this compound scaffold are warranted to fully exploit its therapeutic potential in the development of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 5-Amino-2-methylindole Isomers: A Guide for Researchers
The position of the amino group on the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.
Potential Areas of Biological Investigation
Based on the known activities of substituted indoles, a comparative study of 5-Amino-2-methylindole isomers should focus on the following areas:
-
Anticancer Activity: Indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as those mediated by protein kinases, or the disruption of microtubule dynamics.
-
Anti-inflammatory Activity: Many indole-containing compounds exhibit anti-inflammatory properties by modulating the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.
-
Antimicrobial Activity: The indole nucleus is a common feature in natural and synthetic antimicrobial agents. The isomers could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).
-
Enzyme Inhibition: Substituted indoles are known to inhibit various enzymes, including but not limited to, cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.
Proposed Experimental Workflow for Comparative Analysis
To generate the necessary data for a comprehensive comparison, a systematic experimental workflow should be employed.
Figure 1: Proposed experimental workflow for the comparative biological evaluation of this compound isomers.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments proposed in the workflow.
Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of the compounds on cancer cells by measuring the metabolic activity of viable cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound isomers (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the isomers for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Broth Microdilution: The assay is performed in a 96-well plate. Serial two-fold dilutions of the isomers are prepared in the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate easy comparison of the biological activities of the different isomers.
| Isomer | Anticancer Activity (IC50, µM) | Anti-inflammatory Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| MCF-7 | A549 | HCT116 | |
| 4-Amino-2-methylindole | |||
| This compound | |||
| 6-Amino-2-methylindole | |||
| 7-Amino-2-methylindole |
Conclusion
While direct comparative studies on the biological activities of this compound isomers are currently lacking, this guide provides a roadmap for researchers to conduct such an investigation. By systematically evaluating the anticancer, anti-inflammatory, and antimicrobial properties of the 4-amino, 5-amino, 6-amino, and 7-amino isomers, valuable structure-activity relationship data can be generated. This information will be instrumental for drug development professionals in the design of more potent and selective indole-based therapeutic agents. The proposed experimental protocols and data presentation format offer a standardized approach to ensure the generation of robust and comparable results. Further research in this area is highly encouraged to unlock the full therapeutic potential of this class of compounds.
A Researcher's Guide to Confirming the Structure of 5-Amino-2-methylindole Derivatives through Spectroscopic Analysis
The structural confirmation of novel synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Amino-2-methylindole, a scaffold of interest in medicinal chemistry, a multi-faceted spectroscopic approach is essential for unambiguous structure elucidation. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols.
Spectroscopic Data Comparison
A direct comparison of the data obtained from different spectroscopic methods provides complementary information to build a complete structural picture of a this compound derivative.
Table 1: Spectroscopic Data for the Structural Confirmation of this compound
| Spectroscopic Technique | Parameter | Observed Value/Pattern for this compound | Interpretation |
| ¹H NMR | Chemical Shift (δ) | Amine (NH₂) protons, Indole (NH) proton, Aromatic protons, Methyl (CH₃) protons. | Provides information on the chemical environment of each proton. |
| Spin-Spin Coupling | Coupling patterns of aromatic protons. | Reveals connectivity between neighboring protons. | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, Quaternary carbons, Methyl carbon. | Indicates the electronic environment of each carbon atom. |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretching (amine and indole), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching. | Confirms the presence of specific functional groups.[1] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 146.19 g/mol .[1] | Determines the molecular weight of the compound.[1] |
| Fragmentation Pattern | Characteristic fragments of the indole ring. | Provides clues about the compound's structure. |
Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can vary depending on the solvent used and the specific derivative being analyzed. The data presented here are representative values for the parent compound, this compound.
Alternative Analytical Techniques
While NMR, FT-IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable supplementary information:
-
X-ray Crystallography: Provides the absolute three-dimensional structure of a crystalline compound. This is the gold standard for structural determination but requires a suitable single crystal.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic transitions within the molecule, which are characteristic of the indole chromophore.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to confirm the molecular formula.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to map the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and splitting patterns to assign the signals to specific protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method for solid samples. An ATR-IR spectrum for this compound is available from PubChem.[1]
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups (e.g., N-H, C-H, C=C, C-N) using correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragments that can help confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical interplay of different spectroscopic techniques.
References
The Tale of Two Worlds: Benchmarking the Efficacy of 5-Amino-2-methylindole Analogs In Vitro and In Vivo
A Comparative Guide for Researchers in Oncology Drug Discovery
The quest for novel, effective, and safe anticancer therapeutics is a cornerstone of modern biomedical research. Among the myriad of scaffolds explored, indole-based compounds have consistently emerged as privileged structures, demonstrating a wide spectrum of biological activities. This guide delves into the preclinical evaluation of 5-Amino-2-methylindole derivatives, presenting a comparative analysis of their performance in controlled laboratory settings (in vitro) versus complex biological systems (in vivo). By juxtaposing these critical datasets and providing detailed experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the multifaceted journey of anticancer drug discovery.
At a Glance: In Vitro vs. In Vivo Performance of Indole-Based Anticancer Agents
To provide a clear and concise overview, the following tables summarize the efficacy of representative indole-based compounds, highlighting the frequent disparity and occasional concordance between their activity in cell-based assays and animal models. For this guide, we will focus on a compelling synthetic analog of a marine alkaloid, FBA-TPQ , and a potent substituted 1,3-dihydroindole-2-one , as illustrative examples of the data-driven decision-making process in preclinical drug development.
Table 1: In Vitro Cytotoxicity of Selected Indole-Based Compounds
| Compound/Analog Name | Target Cancer Cell Line | Assay Type | IC50 Value | Source |
| FBA-TPQ | LNCaP (Prostate) | MTT Assay | Low µM range | [1] |
| PC3 (Prostate) | MTT Assay | Low µM range | [1] | |
| TRAMP C1 (Prostate) | MTT Assay | Low µM range | [1] | |
| Panc-1 (Pancreatic) | MTT Assay | Not specified, but potent | [2] | |
| (S)-38 (1,3-dihydroindole-2-one derivative) | MCF-7 (Breast) | Not specified | 0.48 nM | [3][4] |
| PC3 (Prostate) | Not specified | 2 nM | [3][4] | |
| 5-Nitroindole Derivative (Compound 4l) | HOP-62 (Non-small cell lung) | SRB Assay | < 10 nM | [5] |
| HL-60(TB) (Leukemia) | SRB Assay | ~500 nM | [5] | |
| MOLT-4 (Leukemia) | SRB Assay | ~660 nM | [5] |
Table 2: In Vivo Efficacy of Selected Indole-Based Compounds in Xenograft Models
| Compound/Analog Name | Xenograft Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| FBA-TPQ | Panc-1 (Pancreatic) | Nude Mice | 5 or 10 mg/kg/day, 5 days/week | 77.8% (5 mg/kg) and 90.1% (10 mg/kg) | [2] |
| (RS)-38 (racemic 1,3-dihydroindole-2-one derivative) | PC3 (Prostate) | Rat | 20 mg/kg, IV, days 1 and 7 | Complete tumor regression | [3] |
Decoding the Data: From Petri Dish to Preclinical Models
The transition from a promising in vitro result to a successful in vivo outcome is a critical hurdle in drug development. The data presented above illustrates this challenge. While nanomolar potency in cell culture is an encouraging starting point, as seen with compound (S)-38, it is the demonstration of efficacy and tolerability in a living organism that truly validates a compound's potential. FBA-TPQ, for instance, not only shows potent in vitro activity but also translates this into significant tumor growth inhibition in a pancreatic cancer xenograft model with minimal host toxicity.[2] Similarly, the complete tumor regression observed with (RS)-38 in a rat xenograft model is a powerful indicator of its therapeutic promise.[3]
Experimental Blueprint: Methodologies for Robust Preclinical Evaluation
Reproducibility and methodological rigor are paramount in generating reliable preclinical data. Below are detailed protocols for two of the most fundamental assays in oncology drug discovery.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.[6]
-
Formazan Solubilization: After the incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anticancer agents.[7][8]
Principle: This model allows for the assessment of a compound's ability to inhibit the growth of a human tumor in a living organism, providing insights into its therapeutic potential and potential toxicity.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Preparation: Culture the desired human cancer cell line (e.g., Panc-1) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix component like Matrigel to enhance tumor formation.[7]
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[7] Monitor tumor volume regularly using calipers, calculating the volume with the formula: (Length x Width²)/2.[7]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Prepare the test compound in a suitable vehicle and administer it to the mice according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).[7] The control group receives the vehicle only.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity.[7]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing the Path to Discovery
To better understand the processes and concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway.
Caption: Workflow of an in vitro cytotoxicity assay.
References
- 1. FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to 5-Amino-2-methylindole
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 5-Amino-2-methylindole is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative study of the primary synthetic routes to this important molecule, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method.
Two principal synthetic strategies for the preparation of this compound are highlighted: the reduction of a nitro-indole precursor and the direct construction of the indole ring system via the Fischer indole synthesis. Each approach presents distinct advantages and challenges in terms of yield, reaction conditions, and scalability.
Route 1: Reduction of 2-Methyl-5-nitroindole
This widely employed two-step approach first involves the nitration of commercially available 2-methylindole to form 2-methyl-5-nitroindole, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 2-Methyl-5-nitroindole
The nitration of 2-methylindole is a high-yielding reaction.
Experimental Protocol:
To a vigorously stirred solution of 2-methylindole (2.0 mmol) in concentrated sulfuric acid (2 mL) at 0°C, a solution of sodium nitrate (2.2 mmol) in concentrated sulfuric acid (2 mL) is added dropwise. The reaction is stirred for an additional 10 minutes at 0°C and then poured into ice-water (8 mL) to precipitate the product. The resulting yellow solid is isolated by filtration and washed with cold water.[1]
| Parameter | Value |
| Yield | 96%[1] |
| Reaction Time | ~15 minutes |
| Temperature | 0°C |
Step 2: Reduction of 2-Methyl-5-nitroindole to this compound
Several methods are effective for the reduction of the nitro group. Catalytic hydrogenation is a common and efficient approach.
Experimental Protocol (Catalytic Hydrogenation with Raney Nickel and Hydrazine Hydrate):
While a specific protocol for 2-methyl-5-nitroindole is not detailed in the searched literature, a general procedure for the reduction of aromatic nitro compounds using Raney Nickel and hydrazine hydrate is well-established and can be adapted.[2][3][4] Typically, the nitroaromatic compound is dissolved in an alcohol, and Raney Nickel is added as a catalyst, followed by the careful addition of hydrazine hydrate. The reaction is often exothermic and proceeds at room or steam-bath temperature.
| Parameter | Value (General) |
| Yield | Generally high (often >80%)[4] |
| Catalyst | Raney Nickel[2][3][4] |
| Reducing Agent | Hydrazine Hydrate[2][3][4] |
| Solvent | Ethanol or other alcohols |
| Temperature | Room temperature to steam-bath temperature |
Alternative Reduction Methods:
-
Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a catalyst.[5][6][7][8] It offers a potentially safer alternative to using gaseous hydrogen.
-
Metal/Acid Reduction: Systems like tin(II) chloride in hydrochloric acid are also effective for the reduction of aromatic nitro compounds.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis provides a direct route to the indole core by reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[9][10][11][12][13] For the synthesis of this compound, this would involve the reaction of p-aminophenylhydrazine with acetone.
Experimental Protocol (Adapted from the synthesis of 2-methylindole):
A detailed protocol for the direct synthesis of this compound was not found in the provided search results. However, a procedure for the synthesis of the parent compound, 2-methylindole, from phenylhydrazine and acetone can serve as a template.[14][15]
In a typical procedure, phenylhydrazine is mixed with acetone. The resulting crude acetone-phenylhydrazone is then heated with a Lewis acid catalyst, such as zinc chloride, to induce cyclization. The product is subsequently isolated by steam distillation.[15]
| Parameter | Value (for 2-methylindole) |
| Yield | 55%[15] |
| Catalyst | Zinc Chloride[15] |
| Reactants | Phenylhydrazine, Acetone[15] |
| Temperature | 180°C[15] |
It is important to note that the presence of the amino group in p-aminophenylhydrazine may require protection or modification of the reaction conditions to avoid side reactions.
Comparative Overview
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
The choice between the reduction pathway and the Fischer indole synthesis for the preparation of this compound will depend on the specific requirements of the researcher or organization.
The reduction pathway offers a reliable and high-yielding route, particularly given the efficient nitration of 2-methylindole. The subsequent reduction of the nitro group can be achieved through various well-established methods, allowing for flexibility in reagent and equipment selection. This route is likely to be more scalable and reproducible.
The Fischer indole synthesis presents a more direct, one-pot approach to the indole core. However, the yields may be more moderate, and the reaction conditions, particularly the high temperatures and strong acids, might not be suitable for all applications or scaled-up processes. Furthermore, the reactivity of the free amino group in the starting hydrazine could necessitate additional optimization.
For researchers prioritizing high yields and robust, well-documented procedures, the reduction of 2-methyl-5-nitroindole is the recommended route. For those interested in a more convergent synthesis and willing to undertake optimization studies, the Fischer indole synthesis remains a viable and classic alternative.
References
- 1. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2 | Semantic Scholar [semanticscholar.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Readily available hydrogen bond catalysts for the asymmetric transfer hydrogenation of nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over tunable Zr-based bimetallic catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
Benchmarking the Performance of Indole-Based Fluorescent Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The indole scaffold, a core component of the amino acid tryptophan, has emerged as a versatile platform for the design of novel fluorophores. This guide provides a comprehensive performance benchmark of a hypothetical fluorescent probe based on the 5-Amino-2-methylindole scaffold against well-established indole-derived fluorescent probes. By presenting key photophysical data, detailed experimental protocols, and illustrative workflows, this document aims to equip researchers with the knowledge to make informed decisions when selecting fluorescent probes for their specific applications.
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is primarily determined by its photophysical characteristics. Key performance indicators include the fluorescence quantum yield (Φ), which measures the efficiency of photon emission after absorption; the Stokes shift, the difference between the maximum absorption and emission wavelengths, which is crucial for minimizing self-absorption and improving signal-to-noise ratios; and photostability, the probe's resistance to photochemical degradation under illumination.
The following table summarizes the photophysical properties of a hypothetical this compound probe alongside experimentally validated data for two widely used indole-based fluorescent probes: 4-Cyanoindole-2'-deoxyribonucleoside (4CIN) and 2-Aminopurine-2'-deoxyribonucleoside (2APN).[1][2]
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound Probe (Hypothetical) | ~350 | ~450 | ~7800 | ~6000 | ~0.40 | ~2400 |
| 4-Cyanoindole-2'-deoxyribonucleoside (4CIN) | 305 | 412 | 8500 | 7790 ± 320 | 0.92 ± 0.02 | 7167 |
| 2-Aminopurine-2'-deoxyribonucleoside (2APN) | 303 | 369 | 5900 | 5000–6000 | 0.61 ± 0.01 | 3050–3660 |
Note: The data for the this compound Probe is hypothetical and serves as a placeholder for comparative purposes due to the current lack of available experimental data in peer-reviewed literature.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is critical for the reliable comparison of fluorescent probes. The following sections detail the standard experimental methodologies for determining quantum yield, Stokes shift, and photostability.
Determination of Fluorescence Quantum Yield (Φ)
The relative method is commonly employed for determining the fluorescence quantum yield of a test compound by comparing it to a well-characterized standard with a known quantum yield.
Materials:
-
Test fluorescent probe (e.g., this compound derivative)
-
Standard fluorescent probe with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity spectroscopic grade solvent (e.g., ethanol, water)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of five dilutions for both the test probe and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum of each solution. Determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test probe and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculation: The quantum yield of the test probe (Φtest) is calculated using the following equation:
Φtest = Φstd × (Gradtest / Gradstd) × (η2test / η2std)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradtest and Gradstd are the gradients of the plots for the test and standard samples, respectively.
-
ηtest and ηstd are the refractive indices of the solvents used for the test and standard samples, respectively (if different).
-
Measurement of Stokes Shift
The Stokes shift is determined from the absorption and emission spectra of the fluorescent probe.
Procedure:
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the fluorescent probe in the desired solvent. Identify the wavelength of maximum absorbance (λabs_max).
-
Emission Spectrum: Excite the sample at λabs_max and record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λem_max).
-
Calculation: The Stokes shift can be expressed in nanometers (nm) or wavenumbers (cm-1).
-
In nm: Stokes Shift = λem_max - λabs_max
-
In cm-1: Stokes Shift = (1/λabs_max - 1/λem_max) × 107 (where wavelengths are in nm).
-
Assessment of Photostability
Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent probe in the desired solvent and place it in a cuvette.
-
Initial Measurement: Record the initial fluorescence intensity (I₀) at the emission maximum.
-
Continuous Illumination: Expose the sample to a constant light source (e.g., the excitation beam of the fluorometer or a dedicated light source) for a defined period.
-
Time-course Measurement: Record the fluorescence intensity (I) at regular intervals during the illumination period.
-
Data Analysis: Plot the normalized fluorescence intensity (I/I₀) as a function of time. The rate of fluorescence decay indicates the photostability of the probe. A slower decay rate signifies higher photostability.
Conclusion
While this compound shows promise as a versatile building block for the synthesis of novel fluorescent probes, a comprehensive evaluation of its performance requires dedicated experimental investigation.[3] This guide provides a framework for such an evaluation by outlining the key performance metrics, detailing standardized experimental protocols, and offering a comparison with established indole-based fluorophores. The provided workflows and diagrams serve as a visual aid for researchers embarking on the characterization and benchmarking of new fluorescent probes, ultimately contributing to the development of more robust and sensitive tools for biological research and drug development.
References
- 1. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthesis and photophysical characterization of fluorescent indole nucleoside analogues | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
Head-to-head comparison of 5-Amino-2-methylindole and its analogs in inhibiting a target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of 5-aminoindole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The data and protocols presented are compiled from recent studies to facilitate informed decisions in drug discovery and development projects.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of various 5-aminoindole analogs against VEGFR-2. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating how modifications to the core indole scaffold influence inhibitory potency.
| Compound ID | R Group (Substitution) | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 18b | See original publication for detailed structure | VEGFR-2 | 0.07 | Sorafenib | 0.09 |
| 5a | See original publication for detailed structure | VEGFR-2 | 0.15 | Sorafenib | 0.09 |
| 7 | See original publication for detailed structure | VEGFR-2 | 0.21 | Sorafenib | 0.09 |
| 14b | See original publication for detailed structure | VEGFR-2 | 0.25 | Sorafenib | 0.09 |
| 6 | See original publication for detailed structure | VEGFR-2 | 0.33 | Sorafenib | 0.09 |
| 18c | See original publication for detailed structure | VEGFR-2 | 0.45 | Sorafenib | 0.09 |
| 5b | See original publication for detailed structure | VEGFR-2 | 0.52 | Sorafenib | 0.09 |
Note: The detailed chemical structures for compounds 18b, 5a, 7, 14b, 6, 18c, and 5b can be found in the cited literature. The data indicates that compound 18b exhibits the most potent VEGFR-2 inhibitory activity, being more effective than the established drug Sorafenib[1].
Experimental Protocols
The following is a generalized protocol for a VEGFR-2 kinase assay, based on methodologies described in the referenced literature.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (5-aminoindole derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
Reaction Setup: In a 384-well plate, the following are added in order:
-
Assay buffer
-
Test compound dilution
-
VEGFR-2 enzyme
-
Substrate (Poly(Glu, Tyr))
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: After incubation, the kinase detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to a control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
Safety Operating Guide
Proper Disposal of 5-Amino-2-methylindole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Amino-2-methylindole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
This compound is classified as a hazardous substance, causing skin and eye irritation.[1][2] Therefore, it must not be disposed of in regular trash or down the drain.[3][4][5] The primary disposal method is through an approved hazardous waste disposal program, managed by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Hazard Classification
The following table summarizes the key hazard information for this compound.
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 2[2] |
| Serious Eye Damage/Irritation | Category 2[2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |
Personal Protective Equipment (PPE) During Disposal
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of solid this compound waste.
-
Designate a Waste Container:
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before any waste is added.[2][5]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.[2]
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound waste into the designated and labeled container.
-
Keep the container securely closed at all times, except when adding waste.[2][3]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
-
-
Contaminated Materials:
-
Disposal of Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being disposed of as regular trash.[2][7]
-
The rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for liquids.[2][3]
-
After rinsing and air-drying, deface or remove the original label from the container before disposal.[3][7]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or you no longer need to dispose of this chemical, contact your institution's EHS department to schedule a waste pickup.[3]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 5-Amino-2-methylindole
Essential Safety and Handling Guide for 5-Amino-2-methylindole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 7570-49-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Summary
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. | To protect eyes from dust particles and splashes. A face shield should be worn over goggles if there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-resistant nitrile gloves. | Inspect gloves for tears or punctures before use. For prolonged or extensive handling, consider double gloving.[3] Remove gloves correctly to avoid skin contact with the outer surface. |
| Body Protection | A standard laboratory coat is mandatory. | For procedures with a high risk of contamination, a chemically resistant apron or coveralls should be worn over the lab coat.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if dust or aerosols may be generated. | All handling should ideally occur in a well-ventilated area or a chemical fume hood to control airborne particles.[1][3] If ventilation is insufficient, a powered air-purifying respirator (PAPR) may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound, from receipt to use in experiments.
Pre-Handling and Preparation
-
Risk Assessment : Before beginning work, perform a risk assessment for the planned experiment.[5]
-
Information Review : Review the Safety Data Sheet (SDS) for this compound.[5]
-
Area Preparation : Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[6] Verify that safety equipment, including an eyewash station and emergency shower, is accessible and unobstructed.[6]
-
Don PPE : Put on all required PPE as specified in the table above.
Handling and Experimentation
-
Engineering Controls : Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Portioning : Never take more of the chemical than is required for your work.[6] Avoid returning unused chemicals to the original container.[6]
-
Prevent Dust : Handle the solid material carefully to avoid the formation of dust.[1][7]
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
General Practices : Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Post-Handling
-
Decontamination : Clean all equipment and the work surface thoroughly after use.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][8]
-
PPE Removal : Remove PPE carefully to avoid cross-contamination. Dispose of single-use items as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][9]
Waste Segregation
-
Solid Waste : All contaminated disposable PPE (gloves, gowns), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste : Solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[3] Do not mix with incompatible waste streams.
-
Sharps : Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container.[3]
Labeling and Storage
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Storage : Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
Spill Management
-
Evacuate : In case of a spill, evacuate the immediate area and alert personnel.[9]
-
Contain : For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[7] Avoid generating dust. For liquid spills, use an inert absorbent material to contain it.[9]
-
Decontaminate : Clean the spill area thoroughly.[9]
-
Seek Medical Attention : If personal exposure occurs, wash the affected skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][9] If inhaled, move to fresh air.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H10N2 | CID 2733992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
